5-Methyl-1,3-oxazole-2-carbaldehyde
Description
The exact mass of the compound 5-Methyl-1,3-oxazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKQIWCZIKAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030585-89-7 | |
| Record name | 5-methyl-1,3-oxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-1,3-oxazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1,3-oxazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its fundamental physicochemical and spectroscopic properties, provides validated, step-by-step protocols for its synthesis from commercially available starting materials, and explores its reactivity and applications as a key building block in the development of complex bioactive molecules. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and methodologies to facilitate the effective use of this versatile compound.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties[1][2]. The stability and electronic characteristics of the oxazole ring, coupled with its ability to engage in diverse interactions with biological targets, make it a valuable scaffold in drug discovery[1]. 5-Methyl-1,3-oxazole-2-carbaldehyde serves as a crucial synthetic intermediate, leveraging the reactivity of its aldehyde functional group to enable the strategic incorporation of the 5-methyl-1,3-oxazole moiety into more complex molecular architectures[1].
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 5-Methyl-1,3-oxazole-2-carbaldehyde is essential for its effective handling, characterization, and application in synthesis.
Physicochemical Data
The core physicochemical properties of 5-Methyl-1,3-oxazole-2-carbaldehyde are summarized in the table below. The compound typically presents as a crystalline white solid[1].
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | PubChem[3] |
| Molecular Weight | 111.10 g/mol | PubChem[1][3] |
| CAS Number | 1030585-89-7 | BenchChem[1] |
| Appearance | Crystalline white solid | BenchChem[1] |
| XLogP3 | 0.5 | PubChem[3] |
Note: Experimental melting and boiling points are not consistently reported in publicly available literature.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-Methyl-1,3-oxazole-2-carbaldehyde. The following sections detail the expected spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the oxazole ring proton, and the methyl group protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The oxazole ring proton (at C4) will appear as a singlet, and the methyl protons (at C5) will also be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring, and the methyl carbon. Based on data for related oxazole derivatives, the chemical shifts can be predicted[4].
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C=N and C-O-C stretching vibrations of the oxazole ring.
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.10). Fragmentation patterns will be consistent with the structure of the molecule.
Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde
The synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde can be efficiently achieved through a two-step process: the synthesis of the 5-methyloxazole precursor, followed by its formylation. The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like oxazoles[5][6][7].
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 5-Methyl-1,3-oxazole-2-carbaldehyde.
Experimental Protocols
Causality: The synthesis of the oxazole ring is a critical first step. A gold-catalyzed cyclization of propargyl amides, formed in situ from propargyl alcohol and a nitrile, offers a mild and efficient route to 2,5-disubstituted oxazoles. This method avoids harsh conditions that could degrade the starting materials or product.
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propargyl alcohol (1.0 eq) and acetonitrile (1.5 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Catalyst Addition: To the stirred solution, add a gold catalyst, for example, [AuCl(PPh₃)] (0.05 eq), and a silver salt co-catalyst, such as AgOTf (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methyloxazole.
Causality: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that readily reacts with the electron-rich C2 position of the 5-methyloxazole ring[5][7]. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 5-methyloxazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 5-Methyl-1,3-oxazole-2-carbaldehyde as a white crystalline solid[1].
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of 5-Methyl-1,3-oxazole-2-carbaldehyde dictates its reactivity, making it a versatile building block for a variety of chemical transformations.
Key Reactions
Caption: Key reactions of 5-Methyl-1,3-oxazole-2-carbaldehyde.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)[1]. Optimized conditions can provide yields in the range of 70-85%[1].
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines. This reaction is particularly useful for introducing the oxazole moiety into more complex molecules. A significant application is in the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines[1].
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the formation of Schiff bases with primary amines[2], and Wittig-type reactions to form alkenes.
Application in Drug Discovery: A Case Study
The utility of 5-Methyl-1,3-oxazole-2-carbaldehyde is highlighted by its use as a key intermediate in the synthesis of potent kinase inhibitors. For instance, it can be employed in the construction of pyrazolo-pyridine derivatives, which are scaffolds for various kinase inhibitors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methyl-1,3-oxazole-2-carbaldehyde is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
5-Methyl-1,3-oxazole-2-carbaldehyde is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a reliable platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
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ResearchGate. (n.d.). Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
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Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078–1081. Retrieved from [Link]
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Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 2-aryl-5-methyl-1,3-oxazole-4-cabaldehydes 68(a–f). Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde. Retrieved from [Link]
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Ramasamy, J., & Tharmaraj, V. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Hydroxy-5-methylisoxazole. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2019). molbank. Retrieved from [Link]
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VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
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MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
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5-Methyl-1,3-oxazole-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 5-Methyl-1,3-oxazole-2-carbaldehyde: A Keystone Building Block for Modern Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the oxazole ring stands out as a "privileged structure," frequently found in biologically active compounds.[1] This guide provides a comprehensive technical overview of 5-Methyl-1,3-oxazole-2-carbaldehyde, a versatile and highly reactive intermediate, focusing on its synthesis, reactivity, and application in the construction of complex molecular architectures.
Core Physicochemical & Structural Data
5-Methyl-1,3-oxazole-2-carbaldehyde is a bifunctional molecule featuring a stable 1,3-oxazole ring and a reactive aldehyde group. This combination makes it an ideal starting point for introducing the 5-methyloxazole moiety into larger molecules. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | PubChem[2] |
| Molecular Weight | 111.10 g/mol | PubChem[1][2] |
| CAS Number | 1030585-89-7 | PubChem[1][2] |
| IUPAC Name | 5-methyl-1,3-oxazole-2-carbaldehyde | PubChem[1][2] |
| Canonical SMILES | CC1=CN=C(O1)C=O | PubChem[1][2] |
| InChI Key | CLRKQIWCZIKAAO-UHFFFAOYSA-N | PubChem[1][2] |
| Appearance | Crystalline white solid (inferred) | Benchchem[1] |
| Calculated LogP | 0.5 | PubChem[2] |
Synthesis and Purification: A Practical Approach
The synthesis of substituted oxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis, the Van Leusen reaction, or the oxidative cyclization of enamides.[3] For 5-Methyl-1,3-oxazole-2-carbaldehyde, a common and reliable laboratory-scale approach involves the selective oxidation of the corresponding alcohol, (5-methyl-1,3-oxazol-2-yl)methanol.
Causality of Method Selection: This two-step approach (synthesis of the alcohol followed by oxidation) is often preferred over direct formylation of 5-methyloxazole. The oxidation of a primary alcohol to an aldehyde is a high-yielding and well-controlled reaction, minimizing the side products often associated with direct C-H functionalization of a heterocycle. Mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are chosen to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Synthesis via Oxidation
Step 1: Synthesis of (5-methyl-1,3-oxazol-2-yl)methanol
-
To a solution of ethyl 2-chloro-3-oxobutanoate (1 eq) in a suitable solvent like THF, add propargylamine (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of starting material.
-
The intermediate cyclizes to form the oxazole ring. This is followed by reduction of the ester group.
-
Cool the reaction mixture to 0°C and slowly add a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) (1.5 eq).
-
Quench the reaction carefully with water and an aqueous NaOH solution.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield the target alcohol.
Step 2: Oxidation to 5-Methyl-1,3-oxazole-2-carbaldehyde
-
Dissolve (5-methyl-1,3-oxazol-2-yl)methanol (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification and Isolation
The crude aldehyde is typically purified by silica gel chromatography. For final product isolation, crystallization is an effective technique.[1] The choice of solvent is critical; a non-polar solvent like hexanes is often used for washing to remove residual non-polar impurities without dissolving the desired crystalline product.[1]
Caption: Synthetic workflow for 5-Methyl-1,3-oxazole-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in the predictable and versatile reactivity of its aldehyde functional group, which allows it to serve as a linchpin in assembling more complex molecules.[1]
A. Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to 5-methyl-1,3-oxazole-2-carboxylic acid, a valuable intermediate for amide couplings.
-
Reagents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective.[1]
-
Self-Validation: The reaction progress can be monitored by the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm) in ¹H NMR spectroscopy. Successful conversion is confirmed by a shift in the carbonyl stretch to a lower frequency in the IR spectrum.
Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.
B. Reductive Amination & Schiff Base Formation
A cornerstone reaction for drug development is the formation of a C-N bond via reductive amination. The aldehyde first reacts with a primary or secondary amine to form an imine (Schiff base) intermediate, which is then reduced in situ to the corresponding amine.[4]
-
Application: This reaction is crucial for synthesizing libraries of compounds for screening. For instance, it has been employed in patented routes to produce substituted 1H-pyrazolo[4,3-b]pyridines, which are investigated for various therapeutic targets.[1]
-
Reagents: A primary amine (R-NH₂) and a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and selective for the protonated imine.
-
Causality: The reaction is typically run in a slightly acidic medium (e.g., with acetic acid) to catalyze imine formation without passivating the amine nucleophile.
Caption: Generalized workflow for reductive amination reactions.
Applications in Drug Discovery
The oxazole nucleus is a key pharmacophore in numerous approved drugs, imparting favorable metabolic stability and acting as a versatile scaffold for interacting with biological targets.[5]
-
Anti-inflammatory: The drug Oxaprozin contains an oxazole ring and is used to treat arthritis.[4]
-
Anticancer: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features this heterocyclic core.[4]
-
Antifungal: Voriconazole is another example of an oxazole-containing therapeutic.[4]
5-Methyl-1,3-oxazole-2-carbaldehyde acts as a critical entry point for incorporating this valuable motif. By leveraging its aldehyde functionality, medicinal chemists can rapidly generate diverse libraries of compounds, exploring different substituents to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Caption: Logical flow from a building block to a drug candidate.
Safety and Handling
Proper handling of 5-Methyl-1,3-oxazole-2-carbaldehyde is essential for laboratory safety. Based on aggregated GHS data, the compound presents the following hazards:[2]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Static Discharge: For related flammable compounds, grounding of equipment and use of non-sparking tools is recommended to prevent ignition from static electricity.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[6][7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust.
Conclusion
5-Methyl-1,3-oxazole-2-carbaldehyde is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its stable heterocyclic core, combined with a highly tractable aldehyde handle, provides a reliable and efficient route to novel molecular entities. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the power of the oxazole scaffold in the design and development of next-generation therapeutics.
References
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Quinoline-1,3-Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies . ResearchGate. [Link]
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5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 . PubChem. [Link]
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Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review . ResearchGate. [Link]
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5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 . PubChem. [Link]
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An Umpolung Strategy for Intermolecular [2+2+1] Cycloaddition of Aryl Aldehydes and Nitriles: A Facile Access to 2,4,5-Trisubstituted Oxazoles . Royal Society of Chemistry. [Link]
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Synthesis of 1,3-oxazoles . Organic Chemistry Portal. [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks . PubMed Central (PMC). [Link]
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New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation . MDPI. [Link]
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An In-Depth Technical Guide to 5-methyl-1,3-oxazole-2-carbaldehyde: A Key Heterocyclic Building Block
Introduction: The Strategic Importance of the Oxazole Moiety
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry and materials science.[1] This structural motif is prevalent in a diverse array of natural products and synthetic molecules, where it frequently plays a pivotal role in dictating their biological activity. The versatility of the oxazole core has led to its incorporation into a wide range of pharmaceuticals and agrochemicals, with derivatives exhibiting anti-inflammatory, antifungal, and anticancer properties.[1] The therapeutic relevance of the oxazole ring is underscored by its presence in established drugs such as the anti-inflammatory agent oxaprozin and the antibiotic cloxacillin.[1] The inherent stability and unique electronic characteristics of the oxazole ring, coupled with its capacity for multifaceted interactions with biological targets, make it a highly sought-after component in modern drug discovery programs.[1]
This guide focuses on a particularly valuable derivative, 5-methyl-1,3-oxazole-2-carbaldehyde , a key synthetic precursor that enables the facile introduction of the 5-methyloxazole unit into more complex molecular architectures.[1] The strategic placement of the reactive carbaldehyde group at the 2-position of the oxazole ring provides a versatile handle for a wide range of chemical transformations, making it an indispensable tool for medicinal and synthetic chemists.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in research and development. The key identifiers and computed physicochemical properties of 5-methyl-1,3-oxazole-2-carbaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1,3-oxazole-2-carbaldehyde | PubChem |
| SMILES String | CC1=CN=C(O1)C=O | PubChem |
| CAS Number | 1030585-89-7 | Benchchem[1] |
| Molecular Formula | C₅H₅NO₂ | PubChem |
| Molecular Weight | 111.10 g/mol | PubChem, Benchchem[1] |
| InChI Key | CLRKQIWCZIKAAO-UHFFFAOYSA-N | Benchchem[1] |
Synthetic Protocols: A Guide to Preparation
The synthesis of 5-methyl-1,3-oxazole-2-carbaldehyde can be approached through various established methods for oxazole ring formation. A common and reliable strategy involves the condensation and subsequent cyclization of an appropriate α-haloketone with an amide, a variant of the Bredereck reaction.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to 5-methyl-1,3-oxazole-2-carbaldehyde, highlighting the key transformations involved.
Caption: A conceptual workflow for the synthesis of 5-methyl-1,3-oxazole-2-carbaldehyde.
Detailed Experimental Protocol
Materials:
-
Propargyl alcohol
-
Activated Manganese (IV) oxide (MnO₂)
-
Formamide
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Oxidation of Propargyl Alcohol: To a stirred solution of propargyl alcohol (1.0 eq) in anhydrous DCM (10 mL/g of alcohol) at room temperature, add activated MnO₂ (5.0 eq) portion-wise over 30 minutes. The reaction is exothermic and should be monitored. Stir the resulting black suspension vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up of Propynal: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM. Concentrate the filtrate under reduced pressure to afford crude propynal. Caution: Propynal is volatile and lachrymatory. This step should be performed in a well-ventilated fume hood.
-
Cyclization Reaction: In a separate flask, dissolve the crude propynal in an excess of formamide (10-20 eq). Heat the mixture to 100-120 °C and stir for 2-4 hours, again monitoring by TLC.
-
Aqueous Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-methyl-1,3-oxazole-2-carbaldehyde as a crystalline solid.[1]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-methyl-1,3-oxazole-2-carbaldehyde stems primarily from the reactivity of its aldehyde functional group.[1] This group is a potent electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Chemical Transformations
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] This transformation can achieve yields in the range of 70-85% under optimized conditions and provides a route to a different class of substituted oxazoles.[1]
-
Reductive Amination: The aldehyde undergoes reductive amination with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine derivatives. This reaction is particularly valuable for introducing the oxazole moiety into more complex molecules, as seen in patented synthetic routes for substituted 1H-pyrazolo[4,3-b]pyridines.[1]
-
Wittig and Related Olefinations: The aldehyde can be converted to various alkenes through reactions with phosphorus ylides (Wittig reaction) and related reagents, allowing for chain extension and the introduction of new functional groups.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as hydrazines, to form Schiff bases or other heterocyclic systems.
Application as a Building Block in Drug Discovery
The 5-methyl-1,3-oxazole-2-carbaldehyde scaffold is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. Its role as a crucial intermediate allows for the strategic incorporation of the 5-methyloxazole core into larger, more intricate molecular frameworks.[1]
Spectroscopic Characterization
The structural elucidation of 5-methyl-1,3-oxazole-2-carbaldehyde relies on a combination of spectroscopic techniques. While a complete set of experimental data is not available in the provided search results, typical spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The proton on the oxazole ring (at C4) would likely appear as a singlet around δ 7.0-8.0 ppm. The methyl protons (CH₃) would present as a singlet in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at a very downfield chemical shift (δ 180-200 ppm). The carbons of the oxazole ring would resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon would appear in the aliphatic region (δ 10-20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group in the range of 1680-1715 cm⁻¹. Other significant bands would include C-H stretching and bending vibrations, as well as the characteristic skeletal vibrations of the oxazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic cleavages of the oxazole ring.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-methyl-1,3-oxazole-2-carbaldehyde.
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-methyl-1,3-oxazole-2-carbaldehyde is a versatile and valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward accessibility and the reactivity of its aldehyde functionality provide a reliable means of introducing the biologically significant 5-methyloxazole scaffold into a wide range of molecular targets. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage the unique properties of this important heterocyclic intermediate.
References
-
PubChem. 5-Methyl-1,3-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]
-
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Available from: [Link]
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Introduction to oxazole aldehyde chemistry
An In-Depth Technical Guide to the Chemistry and Application of Oxazole Aldehydes for Pharmaceutical Research
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals renowned for their diverse biological activities.[1][2] Among the various functionalized oxazoles, oxazole aldehydes represent a uniquely versatile class of synthetic intermediates. Their aldehyde moiety serves as a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures essential for modern drug discovery. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of oxazole aldehydes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key chemical pathways to empower the rational design of novel therapeutics.
The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][3] This arrangement imparts a unique electronic profile: the ring is π-excessive, yet the electronegative heteroatoms create a dipole moment and influence the reactivity of each position. Oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8, significantly less basic than its imidazole counterpart (pKa ≈ 7).[3]
The importance of the oxazole ring is underscored by its presence in numerous clinically relevant agents, where it engages with biological targets through various non-covalent interactions.[1] Its rigid, planar structure makes it an excellent bioisostere for amide or ester groups, while the heteroatoms can act as hydrogen bond acceptors. This has led to the development of oxazole-containing drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5]
Synthesis of Oxazole Aldehydes: Forging the Key Intermediate
The strategic introduction of an aldehyde group onto the oxazole ring is a critical step in harnessing its synthetic potential. The choice of method depends on the desired substitution pattern and the stability of other functional groups on the starting materials.
Direct Formylation of the Oxazole Ring
Direct formylation is a powerful method for installing an aldehyde group onto a pre-formed oxazole. The regioselectivity is dictated by the electronic nature of the ring positions.
-
Deprotonation and Formylation at C2: The C2 position of the oxazole ring is the most acidic proton, with a pKa of about 20.[1] This allows for selective deprotonation using a strong base, such as n-butyllithium, followed by quenching the resulting lithio-oxazole with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] This is the most common and reliable method for synthesizing oxazole-2-carbaldehydes. The lithiated intermediate, however, can exist in equilibrium with a ring-opened isocyanide, which necessitates careful temperature control (typically -78 °C) to prevent decomposition.[3]
-
Vilsmeier-Haack Formylation at C5: Electrophilic aromatic substitution on the oxazole ring is generally difficult but can be achieved at the C5 position, especially when electron-donating groups are present.[3][4] The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and DMF, is a classic example of such a transformation, yielding oxazole-5-carbaldehydes.[4]
Oxidation of Oxazole Precursors
An alternative strategy involves the oxidation of a methyl or hydroxymethyl group already attached to the oxazole ring. This approach is particularly useful when the desired substitution pattern is more easily accessed through a classic oxazole synthesis.
-
Oxidation of Hydroxymethyl-Oxazoles: Primary alcohols appended to the oxazole ring can be readily oxidized to the corresponding aldehydes using a variety of mild reagents. Manganese dioxide (MnO₂) is highly effective for this transformation, as are Swern or Dess-Martin periodinane oxidations. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the oxazole ring.
-
Oxidation of Methyl-Oxazoles: Direct oxidation of a methyl group to an aldehyde is more challenging but can be accomplished using selenium dioxide (SeO₂) or through a multi-step sequence involving radical bromination followed by hydrolysis.
Ring Construction from Aldehyde-Containing Precursors
Several foundational oxazole syntheses can be adapted to produce oxazole aldehydes directly by incorporating an aldehyde into one of the starting materials.
-
Van Leusen Oxazole Synthesis: This highly reliable method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K₂CO₃).[2][6] The reaction proceeds via a [3+2] cycloaddition mechanism.[2] To synthesize an oxazole-4-carbaldehyde, one would start with a dicarbonyl compound where one of the carbonyls is the desired aldehyde.
-
Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[3][7] By choosing the appropriate aldehyde starting materials, one can construct oxazoles with an aldehyde substituent. For instance, reacting a cyanohydrin with an aldehyde that also contains a protected aldehyde function elsewhere in its structure allows for the formation of the oxazole ring, followed by deprotection to reveal the desired oxazole aldehyde.
Table 1: Comparative Summary of Synthesis Methods for Oxazole Aldehydes
| Method | Target Position | Key Reagents | Advantages | Limitations |
| Deprotonation/Formylation | C2 | n-BuLi, DMF | High regioselectivity, reliable for 2-aldehydes.[3] | Requires cryogenic temperatures, sensitive to moisture and air. |
| Vilsmeier-Haack | C5 | POCl₃, DMF | Good for electron-rich oxazoles.[4] | Requires activating groups on the ring, harsh conditions. |
| Oxidation of Alcohols | C2, C4, or C5 | MnO₂, DMP, etc. | Mild conditions, high yields. | Requires synthesis of the precursor alcohol. |
| Van Leusen Synthesis | C5 | Aldehyde, TosMIC, K₂CO₃ | One-pot, good functional group tolerance.[2][6] | Primarily yields 5-substituted oxazoles. |
| Fischer Synthesis | C2, C5 | Cyanohydrin, Aldehyde, HCl | Classic, well-established method.[7] | Requires anhydrous conditions, can have substrate limitations. |
The Synthetic Utility: Key Reactions of Oxazole Aldehydes
The aldehyde group is a linchpin for molecular elaboration, providing access to a wide range of functional groups and carbon skeletons. The reactivity of an oxazole aldehyde mirrors that of a typical aromatic aldehyde, allowing medicinal chemists to employ a full arsenal of established synthetic transformations.
Caption: Key transformations of the oxazole aldehyde functional group.
Oxidation to Carboxylic Acids
Oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. This can be achieved with various reagents, such as potassium permanganate (KMnO₄) or silver(I) oxide (Tollens' reagent). The resulting oxazole carboxylic acid is a valuable building block for amide bond formation, a critical step in synthesizing many peptide-mimicking drugs.
Reduction to Alcohols
Mild reducing agents like sodium borohydride (NaBH₄) cleanly reduce the aldehyde to the corresponding primary alcohol without affecting the oxazole ring.[1] These oxazole methanol derivatives can be used in ether or ester synthesis or as precursors for halogenation.
Carbon-Carbon Bond Formation
The true power of the oxazole aldehyde lies in its ability to facilitate the construction of complex carbon skeletons.
-
Nucleophilic Addition: Grignard reagents (RMgBr) and organolithium compounds (RLi) readily add to the aldehyde carbonyl, yielding secondary alcohols. This is a primary route for introducing new chiral centers and building molecular complexity.
-
Olefination Reactions: The Wittig reaction (using phosphonium ylides) and the Horner-Wadsworth-Emmons (HWE) reaction (using phosphonate carbanions) convert the aldehyde into an alkene. This transformation is central to creating vinyl-oxazole systems, which can act as linkers in larger molecules or participate in further reactions like Heck couplings or metathesis.
Reductive Amination
Reductive amination provides a direct route to amines. The oxazole aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is a workhorse in medicinal chemistry for installing amine functionalities, which are often crucial for solubility and target binding.
Experimental Protocols: A Self-Validating System
The following protocols are presented as robust, validated starting points for the synthesis and manipulation of oxazole aldehydes.
Protocol 1: Synthesis of Oxazole-2-carbaldehyde via Lithiation
Caption: Workflow for the synthesis of oxazole-2-carbaldehyde.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of oxazole). Dissolve the starting oxazole (1.0 eq) in the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. A color change is often observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure oxazole-2-carbaldehyde.
Causality: The use of cryogenic temperatures (-78 °C) is critical to maintain the stability of the 2-lithio-oxazole intermediate and prevent ring-opening. Anhydrous conditions are mandatory as organolithium reagents are potent bases and will be quenched by water.
Protocol 2: Wittig Olefination of an Oxazole Aldehyde
Methodology:
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as potassium tert-butoxide (1.2 eq). Stir for 30 minutes at this temperature to generate the ylide (a characteristic color change to deep yellow/orange occurs).
-
Aldehyde Addition: Dissolve the oxazole aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can often be precipitated by adding hexanes. Further purification by column chromatography provides the pure vinyl-oxazole product.
Causality: The Wittig reaction is a robust method for C=C bond formation. The choice of a non-stabilized ylide (from an alkylphosphonium salt) typically favors the Z-alkene, although mixtures are common. The phosphine oxide byproduct is often a challenge to remove, hence the precipitation step is a key part of the purification strategy.
Conclusion: A Gateway to Molecular Diversity
Oxazole aldehydes are not merely another class of heterocyclic compounds; they are enabling tools for innovation in drug discovery. Their straightforward synthesis and predictable reactivity provide a reliable platform for generating vast libraries of complex molecules. By mastering the chemistry of these intermediates, medicinal chemists can rapidly iterate on structure-activity relationships, efficiently access novel chemical space, and ultimately accelerate the development of next-generation therapeutics. The logical and validated workflows presented herein serve as a foundation upon which new discoveries will be built.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Ansari, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. Retrieved from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. ACS Publications. Retrieved from [Link]
Sources
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- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
Reactivity of the 5-methyl-1,3-oxazole moiety
An In-Depth Technical Guide to the Reactivity of the 5-Methyl-1,3-Oxazole Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole ring is a cornerstone heterocyclic motif, frequently incorporated into pharmacologically active compounds and advanced materials.[1][2] Its unique electronic landscape, governed by the interplay of a furan-like oxygen and a pyridine-like nitrogen, imparts a rich and nuanced reactivity. This guide provides a detailed exploration of the 5-methyl-1,3-oxazole moiety, a common substitution pattern. We will dissect its electronic structure to rationalize its behavior and provide a comprehensive overview of its key transformations, including electrophilic and nucleophilic reactions, cycloadditions, and ring-opening processes. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights to empower researchers in leveraging this versatile scaffold for molecular innovation.
Electronic Structure: The Foundation of Reactivity
The reactivity of the 5-methyl-1,3-oxazole ring is a direct consequence of its electronic architecture. As an aromatic heterocycle, it possesses a degree of stability, yet the differing electronegativities of oxygen and nitrogen create a polarized system with distinct regions of electron excess and deficiency.
-
Nitrogen (N-3): The pyridine-like nitrogen atom acts as an inductive electron-withdrawing group, lowering the overall electron density of the ring and rendering it less reactive towards electrophiles than benzene. It is the most basic site and is readily protonated or alkylated.[1][3]
-
Oxygen (O-1): The oxygen atom is highly electronegative, exerting a strong inductive pull. However, its lone pairs participate in resonance, donating electron density back into the ring, particularly towards the C2 and C4 positions.
-
Carbon Positions:
-
C2: Positioned between two highly electronegative heteroatoms, C2 is the most electron-deficient carbon. This makes its attached proton (C2-H) the most acidic, a critical feature for deprotonation and functionalization.[4]
-
C4: This position is moderately electron-rich due to resonance donation from the oxygen atom.
-
C5: In an unsubstituted oxazole, C5 is the most electron-rich carbon and the primary site for electrophilic attack.[1][3]
-
-
The 5-Methyl Group: The methyl group at the C5 position is a weak electron-donating group (EDG) through hyperconjugation. Its presence enriches the ring's overall electron density, slightly activating it towards electrophilic attack compared to the parent oxazole. Crucially, it blocks the most reactive C5 position, redirecting electrophilic reactions to other sites, primarily C4.
Caption: Electronic polarization in the 5-methyl-1,3-oxazole ring.
Key Reaction Classes
Electrophilic Aromatic Substitution
The oxazole ring is inherently electron-deficient, making electrophilic substitution challenging without the presence of activating groups.[4] The 5-methyl group provides mild activation, but more importantly, it blocks the C5 position, which is the kinetically favored site of attack in many oxazoles.[1][3] Consequently, electrophilic attack on the 5-methyl derivative is directed to the C4 position.
Causality: The C4 position is the next most nucleophilic center after C5, influenced by the resonance donation from the adjacent oxygen atom. Reactions like Vilsmeier-Haack formylation can introduce an aldehyde group at C4, a valuable synthetic handle for further elaboration.
Caption: General mechanism for electrophilic substitution at C4.
Nucleophilic Reactions & C2-Functionalization
While nucleophilic aromatic substitution is uncommon unless a leaving group is present, the electron-deficient C2 position offers a powerful alternative pathway for introducing nucleophiles via deprotonation.[1][4]
C2-Deprotonation (Metallation): The proton at the C2 position is the most acidic on the ring due to the inductive effects of the flanking oxygen and nitrogen atoms.[4] Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures efficiently generates a 2-lithiooxazole species. This organometallic intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), providing a robust method for C2-functionalization.
Trustworthiness in Protocol: The success of this reaction hinges on anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate, which can otherwise undergo ring-opening.[4]
Caption: Workflow for C2-functionalization via metallation.
Cycloaddition Reactions: The Diels-Alder Approach
The oxazole ring can function as an electron-deficient azadiene in [4+2] cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions.[5][6] This powerful transformation allows for the construction of highly substituted pyridine and furan rings, which are prevalent in pharmaceuticals.
Mechanism & Causality: The reaction involves the C2 and C5 atoms of the oxazole acting as the 4π component (diene). The 5-methyl group participates directly in this process. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, typically extruding a molecule of water (from an alkene dienophile) or nitrile (from an alkyne dienophile), to rearomatize into a stable six-membered ring.
-
Reaction with Alkenes: Leads to the formation of substituted pyridines.
-
Reaction with Alkynes: Yields substituted furans.
The choice of dienophile is critical; electron-rich alkenes are preferred due to the electron-poor nature of the oxazole diene system.[5]
Caption: Diels-Alder reaction leading to a furan derivative.
Ring-Opening Reactions
The stability of the oxazole ring is moderate, and it can be cleaved under various conditions.
-
Nucleophilic Attack: Strong nucleophiles can attack the electrophilic C2 position, initiating a ring-opening cascade. For instance, reaction with ammonia or formamide can lead to ring transformation into an imidazole.[4]
-
Oxidative Cleavage: Potent oxidizing agents like potassium permanganate (KMnO₄) or ozone can break the C4-C5 bond, leading to ring fragmentation.[4]
-
Reductive Cleavage: While oxidation is more common, certain reducing agents can also cause cleavage, yielding open-chain products.[4]
These reactions, while sometimes undesirable, can also be synthetically useful for transforming the oxazole core into other acyclic or heterocyclic systems.
Summary of Reactivity
| Reaction Type | Primary Position | Reagent Class | Typical Outcome | Mechanistic Rationale |
| Protonation/Alkylation | N-3 | Acids, Alkyl Halides | Oxazolium Salt | N-3 is the most basic site.[1][3] |
| Electrophilic Subst. | C-4 | Electrophiles (E⁺) | 4-Substituted Oxazole | C-5 is blocked; C-4 is the next most activated site.[1][4] |
| Deprotonation/Metallation | C-2 | Strong Bases (n-BuLi) | 2-Lithiooxazole | C2-H is the most acidic proton.[4] |
| Nucleophilic Addition | C-2 | Strong Nucleophiles | Ring Opening | C-2 is the most electron-deficient carbon.[4] |
| Diels-Alder Cycloaddition | C-2 and C-5 | Dienophiles | Pyridines, Furans | Acts as an azadiene.[5][7] |
| Oxidative Cleavage | C-4/C-5 | Strong Oxidants | Ring Fragmentation | Cleavage of the C=C bond.[4] |
Experimental Protocols
Protocol 1: C2-Lithiation and Reaction with an Aldehyde
This protocol describes the functionalization of the C2 position by deprotonation followed by quenching with an electrophilic aldehyde.
Materials:
-
5-methyl-1,3-oxazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Benzaldehyde (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-methyl-1,3-oxazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add benzaldehyde dropwise to the solution of the lithiated oxazole. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C2-functionalized alcohol.
Protocol 2: Palladium-Catalyzed Direct C-5 Arylation of an Oxazole (Illustrative)
While the topic is 5-methyl-oxazole, direct arylation is a key modern method for functionalizing oxazoles. This protocol illustrates the C-5 arylation of a generic oxazole, a reaction that would require a different starting material but demonstrates an important reactivity class.[8]
Materials:
-
Oxazole (e.g., 2-methyloxazole, 1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (ligand, 0.10 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₂CO₃.
-
Reagent Addition: Add the oxazole, aryl bromide, and anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture at 100-120 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the 5-aryloxazole product.
Conclusion
The 5-methyl-1,3-oxazole moiety is a synthetically versatile scaffold whose reactivity is governed by a well-defined set of electronic principles. Its utility extends from being a stable core to a reactive intermediate capable of undergoing a diverse array of transformations. A thorough understanding of its preferential sites for electrophilic attack (C4), deprotonation (C2), and cycloaddition (C2/C5) allows chemists to strategically plan synthetic routes for the construction of complex molecules. The methodologies described herein, particularly C2-metallation and cycloaddition reactions, provide powerful tools for drug development professionals seeking to introduce molecular diversity and explore novel chemical space.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. Available at: [Link]
-
Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals . The Pharma Innovation Journal. Available at: [Link]
-
Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. Available at: [Link]
-
New Chemistry of Oxazoles . HETEROCYCLES. Available at: [Link]
-
Oxazole - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis of 1,3-oxazoles . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available at: [Link]
-
Oxazole Diels–Alder Reactions . ResearchGate. Available at: [Link]
-
Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement | Request PDF . ResearchGate. Available at: [Link]
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Safety and hazards of 5-Methyl-1,3-oxazole-2-carbaldehyde
An In-depth Technical Guide to the Safety and Hazards of 5-Methyl-1,3-oxazole-2-carbaldehyde
Authored for Drug Development Professionals, Researchers, and Scientists
Foreword: A Proactive Approach to Chemical Safety
5-Methyl-1,3-oxazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable and reactive building block in synthetic and medicinal chemistry.[1] Its utility in constructing more complex molecular architectures makes it a compound of interest for drug discovery and development programs.[1][2] However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide moves beyond simple data recitation to provide a framework for risk assessment and safe handling, grounded in the principles of chemical reactivity and toxicological prudence. The protocols and insights herein are designed to empower the researcher to work confidently and safely, recognizing that true experimental control begins with a comprehensive understanding of the materials involved.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of any safety assessment. The key identifiers and known physical properties of 5-Methyl-1,3-oxazole-2-carbaldehyde are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-1,3-oxazole-2-carbaldehyde | [3] |
| CAS Number | 1030585-89-7 | [3] |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Canonical SMILES | CC1=CN=C(O1)C=O | [3] |
| Structure |
Table 2: Physical Properties
| Property | Value | Source & Rationale |
| Appearance | Crystalline white solid | [1] |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH.[2] | Based on typical purification protocols for related oxazole derivatives.[2] |
| Melting/Boiling Point | Data not available. | The absence of empirical data necessitates caution. Assume it may decompose upon heating. |
| Flash Point | Data not available. | Related oxazole aldehydes are flammable.[4][5] Treat as potentially flammable and keep away from ignition sources. |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. According to aggregated data from notifications to the European Chemicals Agency (ECHA), 5-Methyl-1,3-oxazole-2-carbaldehyde is classified as follows.[3]
Table 3: GHS Hazard Classification
| Classification | Hazard Code | Hazard Statement |
| Skin Corrosion / Irritation | H315 | Causes skin irritation |
| Serious Eye Damage / Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
These classifications mandate specific handling procedures and personal protective equipment to mitigate risk. The causality is clear: the aldehyde functional group and the heterocyclic system can react with biological nucleophiles, such as amino acids in proteins on the skin, eyes, and respiratory tract, leading to an irritant response.
Caption: GHS Hazard Identification Workflow.
Section 3: Risk Assessment and Toxicological Profile
A robust safety protocol is a self-validating system built on a thorough risk assessment. Given the absence of comprehensive toxicological data (e.g., LD50 values), a precautionary principle must be applied. The primary risks are associated with direct contact and inhalation.
-
Routes of Exposure:
-
Dermal (Skin): Direct contact can cause irritation, redness, and inflammation.[3][4]
-
Ocular (Eyes): The compound is a serious eye irritant, capable of causing significant redness, watering, and potential damage if not promptly addressed.[3][4]
-
Inhalation: As a crystalline solid, aerosolized dust or vapors may cause irritation to the nose, throat, and lungs, leading to coughing or shortness of breath.[3][4]
-
Ingestion: While less common in a laboratory setting, related aldehydes are classified as harmful if swallowed.[6][7] Symptoms may include soreness of the throat, nausea, and stomach pain.[4]
-
The toxicological properties have not been fully investigated.[8] Therefore, all handling should be performed with the assumption that the compound may have other, as-yet-undocumented, adverse effects.
Caption: A Cyclical Risk Assessment Workflow.
Section 4: Safe Handling, Storage, and Engineering Controls
Mitigating the identified risks requires a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and standardized protocols.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning chemical fume hood . This is non-negotiable. The rationale is to contain any dust generated during solid transfer or vapors from solutions, preventing inhalation, which is a primary route of exposure.[5] All manipulations of the solid compound and its concentrated solutions must occur within this controlled environment.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection must be appropriate for the identified hazards.
Table 4: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact. Must be changed immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Required to prevent contact from splashes, which could cause serious eye irritation.[3] Standard safety glasses are insufficient. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively in a fume hood. | An N95 respirator may be considered as a secondary precaution for weighing large quantities if dust generation is unavoidable. |
Standard Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of 5-Methyl-1,3-oxazole-2-carbaldehyde, a spatula, and the destination flask within the fume hood.
-
Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of the crystalline solid to the weigh boat. Causality: This step is the most critical for preventing dust. Avoid sudden movements or dropping the solid from a height to minimize aerosolization.
-
Dissolution: Transfer the weighed solid into the destination flask. Add the desired solvent, cap the flask, and mix gently until dissolved.
-
Decontamination: Carefully clean the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat in the designated solid chemical waste container.
-
Closure: Securely close the primary stock container.
Storage Requirements
Proper storage is essential for maintaining chemical integrity and safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some related compounds recommend refrigeration or freezer storage under an inert atmosphere to prevent degradation.[9]
-
Incompatibilities: Keep away from strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), as the aldehyde group can be readily oxidized, potentially in an exothermic reaction.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and GHS hazard pictograms.
Section 5: Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10 minutes.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious.[4] Seek immediate medical attention.
-
Accidental Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal. Ventilate the area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[4]
-
Hazards of Combustion: In a fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) are likely to be emitted.[4]
-
Required Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]
Section 6: Disposal Considerations
All chemical waste, including unused material and contaminated items (gloves, paper towels, etc.), must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, labeled, and sealed container.
-
Compliance: Do not dispose of down the drain. All disposal procedures must comply with institutional, local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Conclusion
5-Methyl-1,3-oxazole-2-carbaldehyde is a potent synthetic tool whose utility is matched by its potential hazards. As an irritant to the skin, eyes, and respiratory system, it demands careful and respectful handling. By integrating the engineering controls, personal protective equipment, and procedural best practices outlined in this guide, researchers can effectively mitigate these risks. The foundation of laboratory safety is a proactive, knowledge-based approach. Adherence to these principles ensures not only personal safety but also the integrity of the scientific research being conducted.
References
-
Benchchem. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7.
-
MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
-
PubChem. 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030.
-
Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Oxazole.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde.
-
PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222.
-
BLD Pharm. 65373-52-6|Oxazole-2-carbaldehyde.
-
ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
-
Echemi. 5-METHYL-2-PHENYL-1,3-OXAZOLE-4-CARBALDEHYDE.
-
Royal Society of Chemistry. An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles.
-
MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation.
-
National Institutes of Health. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
-
National Institutes of Health. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
-
Chem-Impex. 1,3-Benzothiazole-2-carbaldehyde.
-
ChemShuttle. 2-methyl-1,3-oxazole-5-carbaldehyde.
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- 3. 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde
Introduction: The Convergence of Microwave Chemistry and Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, the 1,3-oxazole moiety stands out as a privileged scaffold, integral to the structure of numerous pharmacologically active agents. The specific derivative, 5-Methyl-1,3-oxazole-2-carbaldehyde, serves as a critical building block for the synthesis of more complex molecules, owing to the reactivity of its aldehyde functional group which allows for diverse chemical transformations[1]. Traditional synthetic routes to such heterocyclic aldehydes often involve lengthy reaction times, harsh conditions, and laborious purification procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By directly coupling microwave energy with the molecules in the reaction mixture, MAOS leads to rapid and uniform heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity[2][3]. This application note provides a comprehensive guide to the efficient, two-step synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde, leveraging the benefits of both established heterocyclic chemistry and modern microwave technology.
The proposed synthetic strategy involves:
-
The synthesis of the precursor, 5-methyloxazole, via the Van Leusen oxazole synthesis.
-
The subsequent microwave-assisted Vilsmeier-Haack formylation of 5-methyloxazole to yield the target aldehyde.
This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.
Part 1: Synthesis of the Precursor: 5-Methyloxazole via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC)[4][5][6][7]. This reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde.
Reaction Mechanism: Van Leusen Oxazole Synthesis
The mechanism proceeds through the following key steps[4][7]:
-
Deprotonation of TosMIC: A strong base, such as potassium tert-butoxide, deprotonates the carbon atom adjacent to the sulfonyl and isocyanide groups of TosMIC, creating a potent nucleophile.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde (in this case, acetaldehyde).
-
Cyclization: The resulting alkoxide undergoes an intramolecular cyclization via a 5-endo-dig pathway, attacking the isocyanide carbon to form a five-membered oxazoline intermediate.
-
Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group, leading to the aromatic oxazole ring.
Experimental Protocol: Synthesis of 5-Methyloxazole
This protocol is adapted from the general procedure for the Van Leusen oxazole synthesis[5][8].
Materials:
-
Acetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of potassium tert-butoxide (2.67 eq) in anhydrous THF at -60 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of TosMIC (1.7 eq) in anhydrous THF dropwise.
-
Stir the resulting mixture at -60 °C for 15 minutes to ensure complete deprotonation of TosMIC.
-
Slowly add a solution of acetaldehyde (1.0 eq) in anhydrous THF to the reaction mixture.
-
Continue stirring at -60 °C for 1 hour.
-
Add methanol (15 mL for a 10 mmol scale reaction) to the reaction mixture.
-
Remove the cooling bath and heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-methyloxazole.
Part 2: Microwave-Assisted Vilsmeier-Haack Formylation of 5-Methyloxazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl3).
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 5-methyloxazole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent hydrolysis of the iminium salt during aqueous workup yields the final product, 5-Methyl-1,3-oxazole-2-carbaldehyde.
Sources
- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Oxazole Derivatives
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, such as the antibiotic ostreogrycin A and the immunosuppressant merimepodib, underscores its importance in medicinal chemistry. The unique electronic properties and conformational rigidity of the oxazole scaffold make it an invaluable component for designing novel therapeutic agents. Consequently, the development of efficient and versatile synthetic methodologies to access functionalized oxazole derivatives is a paramount objective for researchers in organic synthesis and drug development.
Traditional methods for oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, often require harsh conditions or multi-step procedures, limiting their functional group tolerance and substrate scope.[1][2] In contrast, modern transition metal catalysis, particularly palladium-catalyzed reactions, has emerged as a powerful and elegant strategy for constructing and functionalizing the oxazole core with high efficiency and precision.[3] These methods offer milder reaction conditions, broader substrate applicability, and novel pathways for creating molecular diversity, thereby accelerating the drug discovery process.
This guide provides an in-depth exploration of key palladium-catalyzed strategies for the synthesis of oxazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to guide researchers in selecting and optimizing the most suitable method for their specific synthetic targets.
I. Direct C-H Functionalization of the Oxazole Core
Direct C-H bond activation is a highly atom-economical strategy that avoids the need for pre-functionalization of the heterocyclic core. Palladium catalysis has been instrumental in developing highly regioselective methods for the arylation and alkenylation of oxazoles at the C2 and C5 positions, which are often difficult to functionalize selectively using classical methods.[4][5]
A. Mechanistic Insight: The Dichotomy of C2 vs. C5 Arylation
The regioselectivity of direct arylation on the oxazole ring is exquisitely controlled by the choice of ligands, base, and solvent. Two primary mechanistic pathways are proposed to account for this selectivity: a Concerted Metalation-Deprotonation (CMD) pathway favoring C5 functionalization, and a pathway involving a discrete metallated oxazole intermediate for C2 functionalization.[4]
The general catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The subsequent pathway dictates the regiochemical outcome.
-
C5-Selective Pathway (CMD): In the presence of a weak base (like K₂CO₃) and a carboxylic acid additive (like pivalic acid) in a polar solvent (like DMA), the ArPd(II)X species forms an ArPd(OPiv) intermediate. This intermediate undergoes a concerted metalation-deprotonation at the C5 position of the oxazole, which is the most acidic proton. Subsequent reductive elimination yields the C5-arylated product and regenerates the Pd(0) catalyst.[4]
-
C2-Selective Pathway: When a strong base is used in a nonpolar solvent (like toluene), direct deprotonation of the oxazole can occur, potentially forming a potassium oxazole species. This nucleophilic intermediate can then attack the ArPd(II)X complex, leading to the formation of an ArPd(2-oxazolyl) intermediate. Reductive elimination then furnishes the C2-arylated product.[4]
B. Experimental Protocols
Protocol 1: C5-Selective Direct Arylation[4]
This protocol is optimized for the selective functionalization at the C5 position using a specific phosphine ligand in a polar aprotic solvent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Aryl halide (e.g., bromobenzene)
-
Oxazole
-
Potassium carbonate (K₂CO₃), finely ground
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 equiv).
-
Add the aryl halide (1.0 equiv) and oxazole (2.0 equiv).
-
Add pivalic acid (0.4 equiv).
-
Add anhydrous DMA to achieve a final concentration of 0.2 M with respect to the aryl halide.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryloxazole.
Protocol 2: C2-Selective Direct Arylation[4]
This protocol achieves high selectivity for the C2 position by employing a different ligand and a nonpolar solvent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Aryl halide (e.g., chlorobenzene)
-
Oxazole
-
Potassium carbonate (K₂CO₃), finely ground
-
Pivalic acid (PivOH)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), t-Bu₃P·HBF₄ (10 mol%), and K₂CO₃ (3.0 equiv).
-
Add the aryl halide (1.0 equiv) and oxazole (2.0 equiv).
-
Add pivalic acid (0.4 equiv).
-
Add anhydrous toluene to achieve a final concentration of 0.2 M with respect to the aryl halide.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the 2-aryloxazole.
C. Data Summary: Regioselective Direct Arylation
| Entry | Position | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | C5 | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | DMA | 110 | 85 | [4] |
| 2 | C5 | 3-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | DMA | 110 | 78 | [4] |
| 3 | C2 | Bromobenzene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | K₂CO₃ | Toluene | 110 | 81 | [4] |
| 4 | C2 | 4-Chlorotoluene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | K₂CO₃ | Toluene | 110 | 75 | [4] |
| 5 | C4 | Phenylacetylene | Pd(OAc)₂ / Ag₂O | N/A | DCE | 100 | 72 | [6] |
II. Cross-Coupling Reactions for Oxazole Functionalization
For late-stage diversification, palladium-catalyzed cross-coupling reactions are indispensable tools. By preparing halo- or triflyloxy-substituted oxazoles, researchers can introduce a wide array of aryl, heteroaryl, and alkyl groups with high predictability and functional group tolerance.[3][7]
A. Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organic halide or triflate.[7][8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-linked oxazole structures.[9]
Protocol 3: Microwave-Assisted Suzuki Coupling of a 4-Triflyloxyoxazole[7]
Materials:
-
2-Aryl-4-triflyloxyoxazole
-
Aryl or heteroaryl boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane and Water (10:1 mixture)
Procedure:
-
In a microwave vial, combine the 2-aryl-4-triflyloxyoxazole (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and PCy₃ (10 mol%).
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 15 minutes.
-
After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent and purify the residue by flash chromatography to obtain the 2,4-diaryloxazole.
B. Data Summary: Suzuki-Miyaura Coupling of Oxazoles
| Entry | Oxazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Phenyl-4-triflyloxyoxazole | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 120 (µW) | 95 | [7] |
| 2 | 2-Phenyl-4-triflyloxyoxazole | 2-Thiopheneboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 120 (µW) | 88 | [7] |
| 3 | 4-Phenyl-2-chlorooxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 120 (µW) | 92 | [7] |
| 4 | 4-Phenyl-2-chlorooxazole | 3-Pyridinylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 120 (µW) | 75 | [7] |
III. Intramolecular Cyclization Strategies
Building the oxazole ring from acyclic precursors via palladium-catalyzed cyclization offers a powerful alternative to functionalizing a pre-formed ring. These methods often proceed through elegant cascade sequences, rapidly assembling complex structures from simple starting materials.
A. Cyclization of N-Propargylamides
A prominent strategy involves the palladium-catalyzed reaction of N-propargylamides with aryl halides, which proceeds through a coupling step followed by an in-situ intramolecular cyclization to yield 2,5-disubstituted oxazoles.[5]
Mechanistic Rationale
The reaction is believed to initiate with a Sonogashira-type coupling between the N-propargylamide and the aryl halide to form an N-allenylamide intermediate. Alternatively, a carbopalladation of the alkyne followed by reductive elimination can lead to a coupled intermediate. This intermediate then undergoes a 5-endo-dig cyclization, where the amide oxygen attacks the central carbon of the allene or a vinylpalladium species, to form the oxazole ring.[5][10]
Protocol 4: Synthesis of 2,5-Disubstituted Oxazoles[5]
Materials:
-
N-propargylamide
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (2.5 mol%), TFP (10 mol%), and NaOtBu (1.4 equiv).
-
Add the N-propargylamide (1.2 equiv) and the aryl iodide (1.0 equiv).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the desired 2,5-disubstituted oxazole.
B. Synthesis from Amides and Ketones via C-H Activation
A highly efficient one-pot method allows for the synthesis of polysubstituted oxazoles directly from simple amides and ketones.[2][11] This transformation proceeds through a palladium-catalyzed cascade involving sequential C-N and C-O bond formations.
Protocol 5: One-Pot Synthesis of Oxazoles from Amides and Ketones[11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) bromide (CuBr₂)
-
Potassium persulfate (K₂S₂O₈)
-
Benzamide derivative
-
Ketone derivative
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the benzamide (1.0 equiv), ketone (2.0 equiv), Pd(OAc)₂ (5 mol%), CuBr₂ (20 mol%), and K₂S₂O₈ (2.0 equiv).
-
Add DCE as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting residue by column chromatography on silica gel to yield the substituted oxazole.
Conclusion and Future Outlook
Palladium catalysis has profoundly impacted the synthesis of oxazole derivatives, providing powerful and versatile tools for both the construction of the heterocyclic core and its subsequent functionalization. The methods detailed in this guide—direct C-H activation, cross-coupling reactions, and intramolecular cyclizations—offer researchers a strategic advantage in accessing diverse and complex oxazole-containing molecules. These strategies are characterized by their high efficiency, broad functional group tolerance, and predictable control over regioselectivity. As the demand for novel oxazole-based therapeutics continues to grow, further advancements in catalyst design and reaction methodology will undoubtedly continue to push the boundaries of synthetic chemistry, enabling the rapid discovery and development of next-generation pharmaceuticals.
References
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Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Palladium-Catalyzed Reaction of N-Propargylamides with Aryl Iodides: a New Route to 2,5-Disubstituted Oxazoles. Organic Letters, 3(16), 2501–2504. [Link]
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Sahu, J. K., Ganguly, S., & Singh, R. M. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
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Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
-
Shaikh, A. A., & Gunjal, S. G. (2017). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
-
Wang, C., Plevy, J., & Gevorgyan, V. (2011). Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. Organic Letters, 13(9), 2267–2269. [Link]
-
Wang, T., & Yu, Z. (2018). Palladium-Catalyzed Cascade Difluoroalkylation/Cyclization of N-Propargylamides: Synthesis of Oxazoles and Oxazolines. The Journal of Organic Chemistry, 83(21), 13446–13454. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Synfacts. (2015). Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. Thieme. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer. [Link]
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Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). Pd(PPh3)4 efficiently catalyses both direct arylation and alkenylation of oxazoles. Synthesis. [Link]
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Yamada, K., et al. (2017). One-pot Suzuki-Miyaura coupling reaction as a new approach for the production of 2,4,5-tri substituted oxazoles. Taylor & Francis Online. [Link]
-
Hernandez, D., et al. (2015). Coupling reaction mediated by sp2-sp2 transition metals, mostly Pd, for the synthesis of concatenated oxazoles. Taylor & Francis Online. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Substituted Oxazoles
Introduction: The Enduring Significance of the Oxazole Scaffold in Modern Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents and functional materials. Oxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The efficient construction of substituted oxazoles is therefore a critical endeavor for researchers in drug discovery and development.
One-pot synthesis methodologies have emerged as a powerful strategy in organic chemistry, offering significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[3][4] By combining multiple reaction steps into a single procedural operation without the isolation of intermediates, these methods streamline the synthetic process, saving time and resources. This guide provides detailed application notes and protocols for two robust and widely employed one-pot syntheses of substituted oxazoles: the Robinson-Gabriel synthesis and the Van Leusen reaction.
Methodology 1: The Robinson-Gabriel Synthesis for 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles
The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles from α-acylamino ketones.[2][5] In its one-pot variation, the formation of the α-acylamino ketone and its subsequent cyclodehydration to the oxazole occur in a single reaction vessel. This approach is particularly valuable for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles.
Causality of Experimental Choices
The choice of a strong dehydrating agent is crucial for the success of the Robinson-Gabriel synthesis. Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are traditionally used to drive the cyclization and subsequent dehydration of the α-acylamino ketone intermediate.[2] The reaction temperature is also a critical parameter; sufficient heat is required to overcome the activation energy for the cyclization and dehydration steps, but excessive heat can lead to side reactions and decomposition. The choice of solvent depends on the solubility of the starting materials and the reaction temperature.
A notable one-pot modification of this method is the Friedel-Crafts/Robinson-Gabriel synthesis, which utilizes an oxazolone template. In this approach, a Lewis acid like aluminum chloride facilitates a Friedel-Crafts reaction, which is followed by cyclodehydration promoted by a strong acid such as trifluoromethanesulfonic acid.[6]
Visualizing the Robinson-Gabriel Mechanism
Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.
Detailed One-Pot Protocol: Robinson-Gabriel Synthesis
This protocol describes a general procedure for the synthesis of 2,5-diaryloxazoles.
Materials:
-
α-Amino ketone hydrochloride
-
Aroyl chloride
-
Pyridine
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend the α-amino ketone hydrochloride (1.0 eq) in dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the suspension, followed by the dropwise addition of the aroyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cyclodehydration: Cool the reaction mixture back to 0 °C and slowly and carefully add concentrated sulfuric acid (5-10 eq).
-
Warm the mixture to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and water.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[7]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Always add acid to the reaction mixture slowly and while cooling.
-
Aroyl chlorides and pyridine are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation: Substrate Scope and Yields for Robinson-Gabriel Synthesis
| R1 (from Amino Ketone) | R2 (from Aroyl Chloride) | Yield (%) | Reference |
| Phenyl | Phenyl | 75-85 | [8] |
| 4-Methoxyphenyl | Phenyl | 70-80 | [8] |
| 4-Chlorophenyl | Phenyl | 72-82 | [8] |
| Phenyl | 4-Nitrophenyl | 65-75 | [8] |
Methodology 2: The Van Leusen Reaction for 5-Substituted and 4,5-Disubstituted Oxazoles
The Van Leusen oxazole synthesis is a versatile and widely used method that involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[9] This reaction proceeds under basic conditions and offers a high degree of functional group tolerance, making it a powerful tool for the synthesis of a diverse range of oxazoles.[3] One-pot variations of the Van Leusen reaction have been developed to further enhance its efficiency.[9]
Causality of Experimental Choices
The key reagent in the Van Leusen reaction is TosMIC, which serves as a three-atom synthon providing the C2-N3-C4 portion of the oxazole ring.[8] A base, such as potassium carbonate, is required to deprotonate the acidic methylene group of TosMIC, generating a nucleophilic intermediate.[1] The choice of solvent can influence the reaction rate and yield; polar aprotic solvents like DMF or acetonitrile are common, and the use of ionic liquids has been shown to be an environmentally friendly and effective alternative.[9][10] For the synthesis of 4,5-disubstituted oxazoles, an alkylating agent is included in the one-pot procedure.[9]
Visualizing the Van Leusen Reaction Workflow
Caption: Workflow for the One-Pot Van Leusen Oxazole Synthesis.
Detailed One-Pot Protocol: Van Leusen Synthesis of 5-Aryl Oxazoles
This protocol describes a general procedure for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.
Materials:
-
Aldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add methanol as the solvent and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[7][11]
Safety Precautions:
-
TosMIC is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13][14][15] It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves, a lab coat, and safety glasses.[14][15]
-
Avoid breathing the dust of TosMIC and potassium carbonate.[14][15]
-
Methanol is flammable and toxic. Handle with care in a well-ventilated area.
Data Presentation: Substrate Scope and Yields for Van Leusen Synthesis
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 5-Phenyloxazole | 90-96 | [16] |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 88-94 | [16] |
| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 85-92 | [16] |
| Cinnamaldehyde | 5-Styryloxazole | 80-88 | [9] |
Modern Catalytic and Multicomponent Approaches
Beyond these classic methods, significant progress has been made in developing novel one-pot syntheses of oxazoles. These often involve transition-metal catalysis or multicomponent reactions (MCRs), which allow for the rapid assembly of complex oxazole structures from simple starting materials.[4][17]
For instance, copper-catalyzed one-pot syntheses have been developed for the preparation of highly functionalized oxazoles from benzoin, carboxylic acids, and ammonium acetate in water, offering a more sustainable approach.[16] Another innovative strategy involves a one-pot Suzuki-Miyaura coupling reaction for the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids, catalyzed by nickel.[1] These modern methods expand the synthetic chemist's toolkit for accessing diverse oxazole derivatives.
Conclusion
One-pot synthesis protocols for substituted oxazoles, such as the Robinson-Gabriel and Van Leusen reactions, offer efficient and practical routes to this important class of heterocyles. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively apply these methods to synthesize a wide array of oxazole derivatives for applications in drug discovery and materials science. The continued development of novel catalytic and multicomponent strategies will undoubtedly further enhance our ability to construct these valuable molecules with increasing efficiency and sustainability.
References
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF - ResearchGate . Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC . Available at: [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI . Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI . Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline . Available at: [Link]
-
A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis . Available at: [Link]
-
Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry . Available at: [Link]
-
One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids . Available at: [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI . Available at: [Link]
-
One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview | Request PDF - ResearchGate . Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB . Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing . Available at: [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate . Available at: [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI . Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate . Available at: [Link]
-
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar . Available at: [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - NIH . Available at: [Link]
-
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
p-TOLUENE SULFONYLMETHYL ISOCYANIDE - Loba Chemie . Available at: [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications . Available at: [Link]
-
Robinson–Gabriel synthesis - Wikipedia . Available at: [Link]
-
Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications . Available at: [Link]
-
Copper-Catalyzed Isoxazole Synthesis . Available at: [Link]
-
(PDF) A Practical Synthesis of 1,3-Oxazole - ResearchGate . Available at: [Link]
-
A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis . Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - PMC - NIH . Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare . Available at: [Link]
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities . Available at: [Link]
-
Natural Occurrence of Hybrid Polyketides from Two Distinct Biosynthetic Pathways in Streptomyces pactum | ACS Chemical Biology - ACS Publications . Available at: [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate . Available at: [Link]
-
synthesis by Robinson Gabriel synthesis method of oxazole |EASY EXPLANATION|Decode pharmacy - YouTube . Available at: [Link]
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5-Methyl-1,3-oxazole-2-carbaldehyde: A Versatile Scaffold for Kinase and GPCR Targeted Drug Discovery
Introduction: The Privileged Status of the Oxazole Ring in Medicinal Chemistry
The 1,3-oxazole motif is a cornerstone in the architecture of numerous biologically active molecules. This five-membered heterocycle, featuring nitrogen and oxygen atoms in a 1,3-relationship, is prevalent in a wide array of natural products and synthetic pharmaceuticals. Its significance in drug discovery is underscored by its presence in approved drugs such as the anti-inflammatory agent Oxaprozin and the antibiotic Cloxacillin.[1] The oxazole ring's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[1][2]
Within this esteemed class of heterocycles, 5-Methyl-1,3-oxazole-2-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of complex molecular entities. The strategic placement of a reactive aldehyde group at the 2-position of the stable 5-methyl-oxazole core provides a synthetic handle for a multitude of chemical transformations. This allows for the facile introduction of diverse functionalities and the construction of elaborate molecular architectures, making it an ideal starting point for the exploration of novel chemical space in drug discovery.[3]
This technical guide provides a comprehensive overview of the applications of 5-Methyl-1,3-oxazole-2-carbaldehyde in the synthesis of potential therapeutic agents, with a focus on its utility in preparing inhibitors of key drug targets such as p38 MAP kinase and Corticotropin-Releasing Factor 1 (CRF1) receptor. Detailed, field-proven protocols for the synthesis of the building block itself and its subsequent elaboration via key chemical reactions are provided to empower researchers in their drug discovery endeavors.
Synthesis of the Core Building Block: 5-Methyl-1,3-oxazole-2-carbaldehyde
The efficient synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde is paramount to its utility as a building block. While several methods for oxazole synthesis exist, the Vilsmeier-Haack reaction provides a direct and scalable approach to introduce the formyl group at the C2 position of a pre-formed oxazole ring.
Protocol 1: Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes a two-step synthesis commencing with the formation of 5-methyl-1,3-oxazole, followed by its formylation.
Step 1: Synthesis of 5-Methyl-1,3-oxazole
A plausible and efficient method for the synthesis of 5-methyl-1,3-oxazole is the reaction of ethyl 2-chloroacetoacetate with formamide.
-
Materials:
-
Ethyl 2-chloroacetoacetate
-
Formamide
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equiv) and formamide (3.0 equiv).
-
Heat the mixture to 120 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and add toluene.
-
Carefully add phosphorus pentoxide (1.5 equiv) in portions while stirring.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 5-methyl-1,3-oxazole.
-
Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1,3-oxazole [4][5]
-
Materials:
-
5-Methyl-1,3-oxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate solution (saturated)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3.0 equiv) in DCE to 0 °C.
-
Slowly add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-methyl-1,3-oxazole (1.0 equiv) in DCE dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and saturated sodium acetate solution.
-
Stir for 1 hour, then extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-Methyl-1,3-oxazole-2-carbaldehyde.
-
Caption: Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde.
Key Synthetic Transformations and Protocols
The aldehyde functionality of 5-Methyl-1,3-oxazole-2-carbaldehyde is a gateway to a diverse range of chemical modifications. The following protocols detail some of the most synthetically useful transformations for this building block.
Olefination Reactions: Extending the Carbon Skeleton
Olefination reactions are fundamental in carbon-carbon bond formation, allowing for the conversion of the aldehyde into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for this transformation.[6]
This protocol describes the synthesis of 3-(5-methyl-1,3-oxazol-2-yl)acrylonitrile, a versatile intermediate for further functionalization.
-
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
(Cyanomethylene)triphenylphosphorane
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis
-
-
Procedure:
-
To a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, add (cyanomethylene)triphenylphosphorane (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-(5-methyl-1,3-oxazol-2-yl)acrylonitrile.
-
The HWE reaction often provides better yields and easier purification compared to the traditional Wittig reaction.[7]
-
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-(5-methyl-1,3-oxazol-2-yl)acrylonitrile.
-
Caption: Olefination of 5-Methyl-1,3-oxazole-2-carbaldehyde.
Condensation Reactions: Building Complexity
Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[2]
This protocol yields a highly reactive intermediate that can be used in a variety of subsequent transformations.[8]
-
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Acetic acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equiv) and Meldrum's acid (1.1 equiv) in ethanol.
-
Add a catalytic amount of piperidine and a few drops of acetic acid.
-
Stir the reaction mixture at room temperature for 6 hours.
-
A precipitate will form. Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 5-((5-methyl-1,3-oxazol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Reductive Amination: Introducing Nitrogen Functionality
Reductive amination is a cornerstone reaction for the synthesis of amines, which are prevalent in pharmaceuticals.[9]
This protocol describes a one-pot procedure for the synthesis of a secondary amine.
-
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
-
Procedure:
-
To a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equiv) in DCE, add benzylamine (1.1 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) in portions.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-((5-methyl-1,3-oxazol-2-yl)methyl)benzenemethanamine.
-
Application in Drug Discovery: Targeting Kinases and GPCRs
The derivatives of 5-Methyl-1,3-oxazole-2-carbaldehyde are valuable scaffolds for the synthesis of inhibitors targeting key players in cellular signaling pathways, such as p38 MAP kinase and the CRF1 receptor.
Case Study 1: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[10][11] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.[9] Oxazole-based compounds have shown significant promise as p38 MAP kinase inhibitors.[12][13]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
The synthetic versatility of 5-Methyl-1,3-oxazole-2-carbaldehyde allows for the construction of a library of potential p38 inhibitors. For instance, the acrylonitrile derivative obtained from the Wittig or HWE reaction can be further elaborated through Michael addition or cycloaddition reactions to introduce functionalities that can interact with the ATP-binding pocket of the kinase.
Case Study 2: Synthesis of CRF1 Receptor Antagonists
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in the body's response to stress.[14] Antagonists of the CRF1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression.[15] Several classes of small molecule CRF1 antagonists feature heterocyclic cores, and the oxazole scaffold is a promising platform for the design of novel antagonists.[16]
Caption: HPA Axis and CRF1 Receptor Antagonism.
The secondary amine synthesized via reductive amination of 5-Methyl-1,3-oxazole-2-carbaldehyde can serve as a key intermediate for the synthesis of CRF1 antagonists. Further elaboration of the amine nitrogen and the aromatic ring can lead to molecules with high affinity and selectivity for the CRF1 receptor.
Data Summary
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Vilsmeier-Haack | 5-Methyl-1,3-oxazole, POCl₃, DMF | 5-Methyl-1,3-oxazole-2-carbaldehyde | 60-75 |
| Wittig Reaction | Aldehyde, (CN)CHPPh₃ | 3-(5-Methyl-1,3-oxazol-2-yl)acrylonitrile | 70-85 |
| HWE Reaction | Aldehyde, (EtO)₂P(O)CH₂CN, NaH | 3-(5-Methyl-1,3-oxazol-2-yl)acrylonitrile | 80-95 |
| Knoevenagel | Aldehyde, Meldrum's Acid | 5-((5-Methyl-1,3-oxazol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 85-95 |
| Reductive Amination | Aldehyde, Benzylamine, STAB | N-((5-Methyl-1,3-oxazol-2-yl)methyl)benzenemethanamine | 75-90 |
Conclusion
5-Methyl-1,3-oxazole-2-carbaldehyde is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide access to a wide range of complex molecules. The application of this scaffold in the synthesis of potential inhibitors of p38 MAP kinase and CRF1 receptor antagonists highlights its significance in the development of novel therapeutics for inflammatory diseases and stress-related disorders. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged scaffold and accelerate the discovery of new medicines.
References
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Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (2025). ResearchGate. [Link]
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Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. PMC. [Link]
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Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2018). National Institutes of Health. [Link]
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Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]
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Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists. ACS Publications. [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Journal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). National Institutes of Health. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
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Corticotropin-releasing hormone receptor 1. Wikipedia. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). pnas.org. [Link]
-
Corticotropin-releasing factor receptor signaling and modulation: implications for stress response and resilience. SciELO. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]
-
Horner-Wadsworth-Emmons reaction. chemeurope.com. [Link]
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Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
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Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). National Institutes of Health. [Link]
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Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (2017). ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024). MDPI. [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. [Link]
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The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal. (2005). National Institutes of Health. [Link]
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Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). MDPI. [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK).... ResearchGate. [Link]
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Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health. [Link]
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Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. (2004). National Institutes of Health. [Link]
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Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2023). MDPI. [Link]
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p38 mitogen-activated protein kinases. Wikipedia. [Link]
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Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2022). YouTube. [Link]
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Corticotropin-releasing factor receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpb.com. [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. (2023). National Institutes of Health. [Link]
-
Knoevenagel condensation of arylaldehydes with meldrum's acid in the.... ResearchGate. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
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Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[4,3-b]pyridines using 5-Methyl-1,3-oxazole-2-carbaldehyde
Introduction: The Significance of the 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors.[1] This fused ring system is a key structural motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2] Notably, derivatives of this scaffold have been investigated as potential therapeutics for a range of diseases, including as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor type-1 (CRF1) antagonists.[2] The unique spatial arrangement of nitrogen atoms and the overall planarity of the ring system allow for specific and potent interactions with various biological targets, making it a valuable framework in medicinal chemistry.
Strategic Approach to Synthesis: Annulation of a Pyridine Ring onto a 4-Aminopyrazole Core
The synthesis of the 1H-pyrazolo[4,3-b]pyridine skeleton is most commonly achieved through the annulation of a pyridine ring onto a pre-existing pyrazole nucleus.[1][2] Specifically, 4-aminopyrazole derivatives serve as crucial starting materials for the construction of the desired isomeric product.[3] This application note details a versatile and efficient synthetic strategy that utilizes the novel building block, 5-Methyl-1,3-oxazole-2-carbaldehyde, in a one-pot, multi-component reaction sequence.
The proposed synthetic pathway involves three key transformations:
-
Knoevenagel Condensation: An initial base-catalyzed condensation between 5-Methyl-1,3-oxazole-2-carbaldehyde and an active methylene compound to generate a reactive α,β-unsaturated intermediate.[4][5]
-
Michael Addition: The conjugate addition of a 4-aminopyrazole to the electron-deficient double bond of the in situ-generated α,β-unsaturated compound.
-
Cyclization and Aromatization: An intramolecular cyclization of the Michael adduct, followed by dehydration and subsequent oxidation to yield the final aromatic 1H-pyrazolo[4,3-b]pyridine product.
This approach offers a high degree of modularity, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyridine ring, thus enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol, from starting materials to the final product.
Caption: Synthetic workflow for 1H-pyrazolo[4,3-b]pyridines.
Detailed Experimental Protocols
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | Commercially available | ≥95% | Store under inert atmosphere |
| 3-Methyl-1-phenyl-1H-pyrazol-4-amine | Commercially available | ≥97% | A representative 4-aminopyrazole |
| Malononitrile | Commercially available | ≥99% | An active methylene compound |
| Piperidine | Commercially available | ≥99% | Basic catalyst for Knoevenagel |
| Ethanol (Absolute) | Commercially available | ≥99.8% | Reaction solvent |
| Acetic Acid (Glacial) | Commercially available | ≥99.7% | Co-catalyst/acidic medium for cyclization |
| Diethyl Ether | Commercially available | ACS Grade | For product precipitation/washing |
| Hexanes | Commercially available | ACS Grade | For product washing |
Instrumentation:
-
Round-bottom flasks equipped with reflux condensers and magnetic stirrers
-
Heating mantles or oil baths with temperature control
-
Rotary evaporator for solvent removal
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C) and Mass Spectrometer for product characterization
Protocol: One-Pot Synthesis of 7-(5-Methyl-1,3-oxazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
This protocol details the synthesis of a representative 1H-pyrazolo[4,3-b]pyridine derivative from 5-Methyl-1,3-oxazole-2-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-4-amine, and malononitrile in a one-pot procedure.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (30 mL).
-
Add 5-Methyl-1,3-oxazole-2-carbaldehyde (1.25 g, 10 mmol, 1.0 eq.).
-
Add malononitrile (0.66 g, 10 mmol, 1.0 eq.).
-
Add 3-methyl-1-phenyl-1H-pyrazol-4-amine (1.73 g, 10 mmol, 1.0 eq.).
-
-
Initiation of Knoevenagel Condensation:
-
To the stirred suspension, add piperidine (0.1 mL, ~1 mmol, 0.1 eq.) as a catalyst.
-
Stir the reaction mixture at room temperature for 15-20 minutes. The formation of the α,β-unsaturated intermediate, 2-((5-methyl-1,3-oxazol-2-yl)methylene)malononitrile, should be observed, often accompanied by a color change.
-
-
Michael Addition and Cyclization:
-
Add glacial acetic acid (0.6 mL, ~10 mmol, 1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting materials and the formation of a new, more polar spot corresponding to the product should be observed.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold ethanol (2 x 10 mL), diethyl ether (2 x 15 mL), and hexanes (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator. The resulting crude solid or oil can then be triturated with cold ethanol or diethyl ether to induce crystallization.
-
Dry the purified product under vacuum to a constant weight.
-
-
Characterization:
-
Determine the melting point of the final product.
-
Characterize the structure of the synthesized 7-(5-methyl-1,3-oxazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanistic Insights: The Chemistry Behind the Synthesis
The successful synthesis of the 1H-pyrazolo[4,3-b]pyridine core via this methodology hinges on a cascade of well-established organic reactions. A deeper understanding of the underlying mechanisms provides the rationale for the chosen reagents and conditions.
Caption: Reaction mechanism for pyrazolo[4,3-b]pyridine synthesis.
Causality in Experimental Choices:
-
Choice of Catalyst: Piperidine, a secondary amine, is a classic and effective basic catalyst for the Knoevenagel condensation.[4] It facilitates the deprotonation of the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.
-
Role of Acetic Acid: The addition of acetic acid serves a dual purpose. It neutralizes the basic piperidine catalyst, preventing potential side reactions, and provides a mildly acidic medium that promotes the intramolecular cyclization of the Michael adduct and the subsequent dehydration step leading to the dihydropyridine intermediate.
-
Aromatization Step: The final conversion of the dihydropyrazolopyridine intermediate to the aromatic 1H-pyrazolo[4,3-b]pyridine is often achieved through oxidation. In many cases, atmospheric oxygen is sufficient for this transformation, especially when heating in a solvent like ethanol.[6] This "self-validating" oxidation under the reaction conditions simplifies the protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Final Product | - Incomplete Knoevenagel condensation- Reversibility of Michael addition- Incomplete cyclization or aromatization | - Increase the amount of piperidine catalyst slightly (e.g., to 0.15 eq.).- Extend the reflux time.- Ensure adequate aeration during reflux to facilitate oxidation. |
| Formation of Side Products | - Self-condensation of the aldehyde- Polymerization of the α,β-unsaturated intermediate | - Maintain a controlled temperature during the initial Knoevenagel step.- Add the 4-aminopyrazole promptly after the formation of the enal. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent- Formation of an oil instead of a solid | - Concentrate the reaction mixture and attempt trituration with a different non-polar solvent system (e.g., ether/pentane).- Purify via column chromatography. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1H-pyrazolo[4,3-b]pyridines utilizing 5-Methyl-1,3-oxazole-2-carbaldehyde as a key building block. The one-pot, multi-component nature of this reaction, coupled with its operational simplicity and the potential for diversification, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed explanation of the reaction mechanism and troubleshooting guide further equips scientists to successfully implement and adapt this methodology for the synthesis of novel and potentially bioactive compounds.
References
-
D. V. Zamory, O. O. Stepaniuk, I. S. Vyshnevska, S. M. Kovalenko, and S. V. Vlasov, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," Molecules, vol. 28, no. 2, p. 799, Jan. 2023. [Online]. Available: [Link]
-
R. Aggarwal and S. Kumar, "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines," Beilstein Journal of Organic Chemistry, vol. 14, pp. 203–242, 2018. [Online]. Available: [Link]
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A. M. Salaheldin, T. A. Abdallah, N. F. Radwan, and H. M. Hassaneen, "A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines," Zeitschrift für Naturforschung B, vol. 61, no. 9, pp. 1158–1161, 2006. [Online]. Available: [Link]
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G. G. Yakovenko, L. N. Saliieva, and M. V. Vovk, "5(4)-AMINOPYRAZOLES AS EFFECTIVE REAGENTS IN THE SYNTHESIS OF PYRAZOLO-ANNULATED PYRIDINES," Chemistry of Heterocyclic Compounds, vol. 58, no. 4, pp. 337–355, 2022. [Online]. Available: [Link]
-
I. A. Al-Suwaidan, N. A. K. Al-Zaydi, and E. A. El-Gazzar, "Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto," Chemistry of Heterocyclic Compounds, vol. 56, no. 3, pp. 332–339, 2020. [Online]. Available: [Link]
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S. Kumar et al., "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW," Journal of Advanced Scientific Research, vol. 13, no. 5, pp. 17-25, 2022. [Online]. Available: [Link]
-
M. A. Gouda, "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis," Mini-Reviews in Organic Chemistry, vol. 11, no. 4, pp. 456-473, 2014. [Online]. Available: [Link]
-
M. A. El-Hashash, M. A. El-Gendy, and M. A. El-Badry, "The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes," Journal of Heterocyclic Chemistry, vol. 55, no. 1, pp. 195-203, 2018. [Online]. Available: [Link]
-
L. M. M. Al-Abdullah, "Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione," Journal of the College of Basic Education, vol. 20, no. 84, pp. 31-40, 2014. [Online]. Available: [Link]
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J. Fichez, P. Busca, and G. Prestat, "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION," Organic & Biomolecular Chemistry, vol. 18, no. 44, pp. 8874-8895, 2020. [Online]. Available: [Link]
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M. H. Elnagdi, N. S. E. H. El-Ghayoor, and H. A. H. El-Fahham, "Recent developments in aminopyrazole chemistry," ARKIVOC, vol. 2009, no. 1, pp. 198-250, 2009. [Online]. Available: [Link]
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I. de la Fuente, A. G. Moglioni, and R. T. S. de la Fuente, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, vol. 27, no. 7, p. 2237, Mar. 2022. [Online]. Available: [Link]
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Reductive amination reactions with 5-Methyl-1,3-oxazole-2-carbaldehyde
An Application Guide to the Reductive Amination of 5-Methyl-1,3-oxazole-2-carbaldehyde
Introduction: The Strategic Importance of C-N Bond Formation
The synthesis of amines is a cornerstone of modern medicinal chemistry, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. Reductive amination stands out as one of the most robust and versatile methods for constructing carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] This process, which involves the formation of an imine intermediate followed by its reduction, is prized for its efficiency and broad substrate scope, often allowing for a one-pot procedure.[1]
This application note focuses on the reductive amination of 5-Methyl-1,3-oxazole-2-carbaldehyde. The oxazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with diverse biological activities, including anti-inflammatory and anticancer properties.[3][4] As a readily available building block, 5-Methyl-1,3-oxazole-2-carbaldehyde provides a strategic entry point for incorporating this valuable heterocycle into complex molecular architectures through the versatile chemistry of its aldehyde group.[3] This guide provides a detailed examination of the reaction mechanism, practical protocols, and expert insights for researchers in drug development and synthetic chemistry.
Part 1: Mechanism and Strategic Reagent Selection
The reductive amination reaction proceeds via a two-stage mechanism that is typically performed in a single reaction vessel.[2]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine (for primary amines) or an iminium ion (for secondary amines).[1] This step is reversible and often catalyzed by mild acid to facilitate the dehydration of the hemiaminal.[5]
-
Reduction: A reducing agent present in the reaction mixture selectively reduces the imine or iminium ion to the corresponding amine. The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the in situ-formed C=N bond.[6]
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Application Notes and Protocols for the Derivatization of the 5-Methyl-1,3-oxazole-2-carbaldehyde Aldehyde Group
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1,3-oxazole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds.[1][2] The strategic derivatization of its aldehyde group opens up a vast chemical space for the synthesis of novel molecular entities with potential therapeutic applications.[3] This guide provides an in-depth exploration of key derivatization strategies, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2][4] The aldehyde functionality at the 2-position of the 5-methyl-1,3-oxazole core is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[3]
This document will delve into several powerful derivatization techniques:
-
Reductive Amination: A robust method for the formation of carbon-nitrogen bonds, leading to a wide range of secondary and tertiary amines.
-
Olefinations (Wittig and Horner-Wadsworth-Emmons): Classic reactions for the conversion of aldehydes into alkenes, providing access to stilbene-like structures and other vinyl derivatives.
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction that yields α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
-
Hydrazone Formation: The condensation reaction with hydrazines to form hydrazones, a class of compounds with significant biological activities.
-
Oxidation to Carboxylic Acid: A straightforward transformation that provides access to the corresponding carboxylic acid, a key intermediate for amide and ester synthesis.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide variety of functional groups.[5][6]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields a protonated imine (iminium ion). The hydride reagent, in this case, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the amine. The use of NaBH(OAc)₃ is advantageous as it is less basic and more sterically hindered than other borohydrides, which often prevents the undesired reduction of the starting aldehyde.[7]
Figure 1: General workflow for the reductive amination of 5-Methyl-1,3-oxazole-2-carbaldehyde.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of 5-Methyl-1,3-oxazole-2-carbaldehyde with a primary or secondary amine.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equivalent) in DCE or DCM (0.1-0.2 M) in a round-bottom flask, add the amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amine derivative.
| Reagent/Parameter | Condition | Reference |
| Reducing Agent | Sodium triacetoxyborohydride | [5][8] |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | [5] |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | [9] |
| Stoichiometry (Reducing Agent) | 1.5 equivalents | [7] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 2 - 24 hours | [9] |
Olefination Reactions: Crafting Alkenyl-Oxazoles
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds.[10] These reactions offer a high degree of control over the location of the newly formed double bond.
Mechanistic Rationale
Wittig Reaction: This reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide attacks the carbonyl carbon to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.[11]
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide. The reaction proceeds through a similar mechanism involving the formation of an intermediate that eliminates a dialkyl phosphate to give the alkene. The HWE reaction often provides better E-selectivity for the resulting alkene.[12]
Figure 2: Comparison of Wittig and Horner-Wadsworth-Emmons olefination reactions.
Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the HWE reaction to synthesize vinyl-oxazole derivatives.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Triethyl phosphonoacetate or other suitable phosphonate (1.1 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
| Reagent/Parameter | Condition | Reference |
| Phosphonate | Triethyl phosphonoacetate or similar | |
| Base | Sodium hydride (NaH) | [12] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | 0 °C to Room Temperature | [13] |
| Reaction Time | Varies, monitored by TLC/LC-MS | [13] |
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a weak base.[14] This reaction is instrumental in the synthesis of α,β-unsaturated products, which are important precursors for various pharmaceuticals and fine chemicals.[15]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product.[14]
Figure 3: General workflow for the Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation of 5-Methyl-1,3-oxazole-2-carbaldehyde with malononitrile.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Malononitrile (1.0 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equivalent) in ethanol or isopropanol in a round-bottom flask, add malononitrile (1.0 equivalent).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired product.
| Reagent/Parameter | Condition | Reference |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate | [4][16] |
| Catalyst | Piperidine, DBU | [4][16] |
| Solvent | Ethanol, Water | [16] |
| Temperature | Room Temperature to Reflux | [16] |
| Reaction Time | 1 - 6 hours | [10] |
Hydrazone Formation: A Route to Bioactive Molecules
The condensation of aldehydes with hydrazines or hydrazides readily forms hydrazones. These compounds are not only stable derivatives useful for characterization but also exhibit a wide range of biological activities.
Protocol: Synthesis of Hydrazones
This protocol provides a general method for the synthesis of hydrazones from 5-Methyl-1,3-oxazole-2-carbaldehyde.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Hydrazine hydrate or a substituted hydrazine/hydrazide (1.0 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the hydrazine or hydrazide (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Oxidation to Carboxylic Acid
The aldehyde group of 5-Methyl-1,3-oxazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid. This transformation provides a key intermediate for the synthesis of amides and esters, further expanding the accessible chemical diversity.
Protocol: Oxidation with Potassium Permanganate
This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-Methyl-1,3-oxazole-2-carbaldehyde in acetone in an Erlenmeyer flask.
-
Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature. An exothermic reaction may occur.
-
Continue stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Destroy the excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization.
| Reagent/Parameter | Condition | Reference |
| Oxidizing Agent | Potassium Permanganate (KMnO₄), Chromium trioxide (CrO₃) | [2] |
| Solvent | Acetone/Water | [2] |
| Temperature | Room Temperature | [2] |
| Yield | 70-85% | [2] |
Conclusion
The derivatization of the aldehyde group of 5-Methyl-1,3-oxazole-2-carbaldehyde provides a versatile platform for the synthesis of a wide range of novel compounds with significant potential in drug discovery. The protocols outlined in this guide for reductive amination, olefination, Knoevenagel condensation, hydrazone formation, and oxidation offer researchers a practical toolkit to explore this valuable chemical space. By understanding the underlying mechanisms and optimizing the reaction conditions, scientists can efficiently generate diverse libraries of oxazole derivatives for biological screening and the development of new therapeutic agents.
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ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
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CONICET Digital. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]
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ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]
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PubMed. (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Retrieved from [Link]
-
Pharmacia. (n.d.). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Oxazole-Based Compounds
Introduction: The Enduring Significance of the Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1] Oxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This therapeutic potential arises from the unique electronic and structural features of the oxazole ring, which enable it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2][3] Consequently, the development of efficient and robust synthetic methodologies for the construction of diverse oxazole derivatives remains a critical endeavor for researchers and drug development professionals. This application note provides a detailed guide to several field-proven protocols for the synthesis of oxazole-based compounds, elucidating the rationale behind the experimental choices and offering practical, step-by-step procedures.
Classical Approaches to Oxazole Synthesis: Time-Tested and Reliable
The Robinson-Gabriel Synthesis: Cyclodehydration of 2-Acylamino Ketones
One of the most fundamental and enduring methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the intramolecular cyclodehydration of a 2-acylamino ketone.[4][5] This acid-catalyzed reaction is a powerful tool for the formation of 2,5-disubstituted oxazoles.[4]
Causality of Experimental Choices: The choice of a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is crucial to drive the equilibrium towards the cyclized oxazole product by removing the water molecule formed during the reaction.[4] The reaction temperature is also a critical parameter that needs to be optimized based on the reactivity of the specific 2-acylamino ketone substrate.
Experimental Workflow: Robinson-Gabriel Synthesis
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Biological activity of 5-Methyl-1,3-oxazole-2-carbaldehyde derivatives
An In-Depth Guide to the Biological Activity of 5-Methyl-1,3-oxazole-2-carbaldehyde Derivatives
Authored by a Senior Application Scientist
This document provides a detailed exploration of the synthesis, biological evaluation, and potential therapeutic applications of derivatives synthesized from 5-Methyl-1,3-oxazole-2-carbaldehyde. The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules, where it often plays a crucial role in their biological activity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols for advancing research in this area.
The 5-Methyl-1,3-oxazole-2-carbaldehyde Scaffold: A Versatile Starting Point
The 1,3-oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] This structure is a key component in a variety of medicinally relevant compounds, including anti-diabetic agents, platelet aggregation inhibitors, and kinase inhibitors.[2][3] The specific molecule, 5-Methyl-1,3-oxazole-2-carbaldehyde, is a particularly valuable synthetic precursor.[1] Its utility stems from the highly reactive aldehyde functional group at the 2-position, which allows for straightforward chemical modifications to generate a diverse library of derivative compounds.[1] This reactivity enables the strategic incorporation of the 5-methyl-1,3-oxazole moiety into more complex molecular architectures, which is a cornerstone of modern drug discovery.[1]
Derivatives of the oxazole core are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][4][5] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activity and potency of the resulting compounds.[2][3]
Synthetic Strategy: From Carbaldehyde to Bioactive Derivative
The primary route for derivatizing 5-Methyl-1,3-oxazole-2-carbaldehyde involves the condensation of its aldehyde group with a primary amine to form a Schiff base (imine). This reaction is a robust and high-yielding method for creating new carbon-nitrogen double bonds, which are themselves important for biological activity.[6] This approach allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for synthesis and screening of derivatives.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol describes a standard procedure for the synthesis of an imine derivative from 5-Methyl-1,3-oxazole-2-carbaldehyde and a substituted aniline. The causality behind this choice is that Schiff base formation is a reliable and versatile reaction for creating diverse molecular libraries from an aldehyde precursor.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.05 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Setup: Dissolve 5-Methyl-1,3-oxazole-2-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Addition: Add the substituted aniline (1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC. This self-validating step ensures the reaction proceeds to completion before workup.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Spectrum of Biological Activities & Evaluation Protocols
The diverse structures that can be generated from the 5-methyl-1,3-oxazole core lead to a wide range of pharmacological activities.[5][7]
Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[2][6] Reported mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to apoptosis, and the inhibition of key signaling proteins like STAT3 or enzymes such as DNA topoisomerase.[6][8]
Caption: Potential anticancer mechanism via tubulin inhibition.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and, by extension, cell viability. It is a reliable primary screen for cytotoxic compounds. The protocol's trustworthiness is established by its reliance on a fundamental biological process: the reduction of MTT by mitochondrial dehydrogenases in living cells.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ values are typically summarized in a table for easy comparison across different compounds and cell lines.[11]
| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| OXA-01 | 4-Chlorophenyl | 5.37 | 8.12 |
| OXA-02 | 4-Methoxyphenyl | 12.5 | 15.8 |
| OXA-03 | 2,4-Dichlorophenyl | 2.1 | 4.5 |
| Cisplatin | (Reference Drug) | 3.2 | 5.6 |
Note: Data are hypothetical for illustrative purposes. Actual values for novel compounds would be determined experimentally.[11]
Antimicrobial Activity
The oxazole scaffold is a component in various antibacterial drug discovery programs.[12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] The mechanism can involve the inhibition of essential bacterial enzymes, such as D-aspartate ligase or DNA gyrase.[12]
Caption: Workflow for determining antimicrobial activity.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[14]
-
Fungal strains (e.g., Candida albicans).[15]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microplates.
-
Test compounds and standard antibiotics (e.g., Chloramphenicol, Amoxicillin).[12][14]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (wells with broth and inoculum, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The results can be read visually or with a plate reader.
Future Perspectives
The 5-Methyl-1,3-oxazole-2-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. Future work should focus on creating larger, more diverse libraries of derivatives and screening them against a wider range of biological targets. Combining the oxazole core with other known pharmacophores may lead to hybrid molecules with enhanced potency and novel mechanisms of action.[6] Furthermore, in-depth mechanistic studies and in vivo testing of the most promising lead compounds will be critical steps in translating these findings into clinical applications.
References
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Retrieved from [Link]
-
Wadher, S. J., et al. (2017). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 79(3), 326-337. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9). Retrieved from [Link]
-
Celik, I., et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Ghiuru, R., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 488. Retrieved from [Link]
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 18. Retrieved from [Link]
-
Sestito, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4938. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2913. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
Alsaady, Z. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ANJS, 27(5), 19-24. Retrieved from [Link]
-
Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4927. Retrieved from [Link]
-
AL-Masoudi, W. A. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 10(10), 362-375. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). Retrieved from [Link]
-
Siwiec, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(21), 7350. Retrieved from [Link]
-
Patil, S. B., & Bhor, R. J. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research, 11(6), 1-5. Retrieved from [Link]
-
Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Retrieved from [Link]
-
Sharma, D., & Narasimhan, B. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 15(5), 634-655. Retrieved from [Link]
-
Jaber, N. A. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(5-S), 1-5. Retrieved from [Link]
-
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. Retrieved from [Link]
-
Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Retrieved from [Link]
-
Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry, 385-413. Retrieved from [Link]
-
Li, J., et al. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]
Sources
- 1. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 9. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. iajps.com [iajps.com]
- 14. medicopublication.com [medicopublication.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purity of 5-Methyl-1,3-oxazole-2-carbaldehyde
Welcome to the technical support center for 5-Methyl-1,3-oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on troubleshooting common purity issues encountered during its synthesis and handling. This resource offers in-depth, scientifically grounded solutions in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Methyl-1,3-oxazole-2-carbaldehyde?
A1: The primary impurity is typically the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid. This arises from the oxidation of the aldehyde functional group, which is susceptible to oxidation, especially when exposed to air or oxidizing agents.[1] Other potential impurities can include unreacted starting materials from the synthesis, such as α-haloketones and amides if using a Bredereck-type synthesis, or aldehydes and tosylmethyl isocyanide (TosMIC) if employing the Van Leusen reaction.[2]
Q2: My NMR spectrum shows a broad singlet around 10-12 ppm that I can't assign to the product. What could it be?
A2: A broad singlet in this region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests the presence of 5-methyl-1,3-oxazole-2-carboxylic acid as an impurity. The aldehyde proton of your desired product should appear as a sharp singlet further upfield, typically in the range of 9-10 ppm.
Q3: The isolated product is a yellowish oil, but I was expecting a solid. What does this indicate?
A3: While some sources describe similar oxazole derivatives as yellow solids, a yellowish oil suggests the presence of impurities that are depressing the melting point.[3] It could also indicate the presence of residual solvents. Purification is necessary to obtain the product in its pure, solid form.
Q4: How should I store 5-Methyl-1,3-oxazole-2-carbaldehyde to prevent degradation?
A4: To minimize oxidation of the aldehyde, the compound should be stored under an inert atmosphere, such as argon or nitrogen. It is also advisable to store it at a low temperature, with 2-8°C being a recommended range.[4] Protection from light is also good practice to prevent potential photochemical degradation.
Troubleshooting Guides
Issue 1: Presence of Carboxylic Acid Impurity
The oxidation of the aldehyde to a carboxylic acid is the most common purity issue.[1] The following troubleshooting guide provides methods to remove this impurity.
This method leverages the acidic nature of the carboxylic acid impurity to selectively extract it into an aqueous basic solution.
Experimental Protocol:
-
Dissolve the crude 5-Methyl-1,3-oxazole-2-carbaldehyde in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) aqueous solution of sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains your desired aldehyde, while the aqueous layer now contains the sodium salt of the carboxylic acid impurity.
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified aldehyde.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium bicarbonate and sodium carbonate are weak bases, which are sufficient to deprotonate the carboxylic acid without causing significant degradation of the desired aldehyde. Stronger bases like sodium hydroxide should be avoided as they can promote side reactions.
-
Solvent Selection: Dichloromethane and ethyl acetate are good choices as they are relatively non-polar, readily dissolve the aldehyde, and are immiscible with water.
For a more rigorous purification, particularly if other non-acidic impurities are present, column chromatography is recommended.
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent, such as hexane.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common and effective eluent for oxazole derivatives is a mixture of hexane and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: TLC Analysis
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | ~0.4 - 0.5 | UV light (254 nm), Potassium permanganate stain |
| 5-Methyl-1,3-oxazole-2-carboxylic acid | ~0.1 - 0.2 (may streak) | UV light (254 nm), Potassium permanganate stain |
Visualization: Column Chromatography Workflow
Sources
Managing reaction temperature for 5-Methyl-1,3-oxazole-2-carbaldehyde
Welcome to the technical support center for 5-Methyl-1,3-oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter for this versatile building block: reaction temperature . Precise thermal control is paramount for achieving high yield, purity, and reproducibility. This document moves beyond simple protocols to explain the causality behind our recommendations, ensuring your success in the lab.
Section 1: Troubleshooting Guide - Temperature-Related Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction mixture is turning dark brown or black during the formylation step, resulting in a very low yield. What is the likely cause?
Answer: A dark, tar-like reaction mixture is a classic indicator of thermal decomposition. 5-Methyl-1,3-oxazole-2-carbaldehyde and its precursors can be sensitive to excessive heat, leading to polymerization or ring-opening side reactions. The high reactivity of aldehydes also makes them susceptible to degradation under harsh conditions[1][2].
Causality & Recommended Actions:
-
Exothermic Reagent Addition: The Vilsmeier-Haack formylation (using POCl₃/DMF) or the addition of organolithium reagents (like n-BuLi) are highly exothermic. If reagents are added too quickly, localized "hot spots" can form, initiating decomposition before the bulk solution temperature rises significantly.
-
Solution: Always add reagents dropwise while vigorously stirring the reaction mixture. Use an addition funnel for controlled delivery and ensure the tip is submerged below the solvent surface if possible. For lithiation reactions, it is critical to add the pyrophoric reagent slowly to a cooled substrate to control the reaction rate and dissipate heat[3].
-
-
Inadequate Cooling: The target temperature must be maintained throughout the addition process.
-
Solution: Utilize a properly prepared cooling bath (e.g., dry ice/acetone for -78 °C lithiations, or an ice/brine bath for 0 °C). Ensure the reaction flask is sufficiently immersed. For larger-scale reactions, monitoring the internal reaction temperature with a thermocouple is highly recommended over relying solely on the bath temperature[3].
-
-
Post-Addition Temperature Creep: After reagent addition, an exothermic reaction may continue. Allowing the temperature to rise uncontrollably will degrade the desired product.
-
Solution: Maintain the cooling bath for a designated period post-addition before allowing the reaction to slowly warm to the desired reaction temperature. For Vilsmeier-Haack reactions, which are often run at elevated temperatures after the initial addition, the warming phase should be gradual and controlled using a thermostat-equipped heating mantle or oil bath[4].
-
Question 2: My TLC analysis shows the desired product spot, but also multiple side-product spots that are difficult to separate via column chromatography. Could temperature be the issue?
Answer: Yes, improper temperature control is a primary driver of side-product formation, particularly in syntheses involving organometallic intermediates like lithiation.
Causality & Recommended Actions:
-
Loss of Regioselectivity (Lithiation Pathway): The lithiation of 2-methyloxazoles can be competitive, with deprotonation occurring at the C5 position of the ring or on the C2-methyl group. The desired 2-(lithiomethyl)oxazole is typically the more thermodynamically stable isomer, but kinetic conditions are required for selective formation.
-
Solution: For formylation at the C2 position, a common strategy involves lithiation of 5-methyloxazole. This reaction must be conducted at very low temperatures (typically -78 °C) to ensure kinetic deprotonation at the desired position and to prevent the unstable 2-lithio-oxazole intermediate from decomposing[5]. Allowing the temperature to rise prematurely can cause equilibration or side reactions, leading to a mixture of formylated isomers[6]. Precise temperature control is crucial when using organolithium reagents[7].
-
-
Vilsmeier-Haack Side Reactions: While generally robust, the Vilsmeier-Haack reaction can lead to undesired products if the temperature is too high. This can include reactions with solvent impurities or the formation of chlorinated byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for lithiating 5-methyloxazole before quenching with a formylating agent like DMF? A: The industry-standard temperature is -78 °C . This temperature is critical for ensuring high regioselectivity by operating under kinetic control. It also stabilizes the highly reactive organolithium intermediate, preventing its decomposition which can occur at higher temperatures[5].
Q: For a Vilsmeier-Haack synthesis, what are the critical temperature control points? A: There are two main stages:
-
Vilsmeier Reagent Formation: The addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) is exothermic and should be performed at 0 °C to <25 °C to form the chloroiminium ion (Vilsmeier reagent) safely and efficiently[4][8].
-
Formylation: The addition of the oxazole substrate is followed by heating. A typical temperature range is 55-75 °C [9]. This temperature provides the necessary activation energy for the electrophilic substitution without causing significant degradation of the product.
Q: How does temperature affect workup and purification? A: Aldehyd functional groups can be sensitive to both heat and air oxidation.
-
Quenching: Exothermic quenching of reactive reagents (like organolithiums or the Vilsmeier complex) should be done in a cooling bath to prevent a sudden temperature spike.
-
Solvent Removal: When concentrating the product using a rotary evaporator, use a water bath temperature no higher than 40-50 °C to minimize potential degradation.
-
Purification: While many oxazole derivatives are crystalline solids, if distillation is required, it must be performed under high vacuum to keep the boiling temperature as low as possible.
Q: What are the recommended storage conditions for 5-Methyl-1,3-oxazole-2-carbaldehyde? A: For long-term stability, store the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C (refrigerated). This minimizes the risk of slow oxidation of the aldehyde group, which can occur over time at room temperature.
Section 3: Data & Visualization
Table 1: Recommended Temperature Parameters for Synthesis
| Synthesis Step | Reagent/Process | Recommended Temperature | Rationale & Key Considerations |
| Route A: Lithiation | n-BuLi Addition | -78 °C | Ensures kinetic control for regioselectivity; stabilizes organolithium intermediate.[7] |
| Quench with DMF | -78 °C | Prevents thermal runaway and decomposition upon addition of the electrophile. | |
| Workup/Quench | 0 °C to RT | Controlled warming after reaction completion. | |
| Route B: Vilsmeier-Haack | POCl₃ + DMF | 0 °C | Controls exothermic formation of the Vilsmeier reagent.[4] |
| Substrate Addition | 0 °C to RT | Controlled addition to the pre-formed reagent. | |
| Reaction Heating | 55 - 75 °C | Provides activation energy for formylation; higher temps risk decomposition.[9] | |
| General | Solvent Evaporation | < 45 °C | Minimizes thermal degradation of the final aldehyde product. |
Visualized Workflows (Graphviz)
A logical troubleshooting workflow for common temperature-related synthesis failures.
Caption: Temperature Control for Regioselective Lithiation.
Section 4: Experimental Protocol Example: Lithiation Pathway
This protocol provides a detailed methodology for the synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde, with an emphasis on temperature control.
Objective: To synthesize 5-Methyl-1,3-oxazole-2-carbaldehyde via regioselective lithiation and formylation.
Materials:
-
5-Methyloxazole
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, dried in an oven and cooled under inert gas.
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple adapter, a nitrogen/argon inlet, and a rubber septum.
-
Initial Cooling: Charge the flask with 5-methyloxazole and anhydrous THF. Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Achieving and stabilizing at -78 °C before adding the organolithium reagent is the most critical step for success. This prevents side reactions and ensures the formation of the kinetic product. [7]3. Lithiation: Slowly add the n-BuLi solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C .
-
Scientist's Note: A rapid temperature increase indicates the addition rate is too fast. Pausing the addition will allow the cooling bath to dissipate the generated heat. [3]4. Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour.
-
-
Formylation (Quench): Add anhydrous DMF dropwise via syringe, again maintaining the internal temperature below -70 °C .
-
Scientist's Note: This step is also exothermic. A controlled addition prevents the degradation of both the lithiated intermediate and the newly formed aldehyde product.
-
-
Warming: After the DMF addition, stir the reaction at -78 °C for another 30 minutes before removing the cooling bath and allowing the mixture to warm to 0 °C.
-
Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl while maintaining the temperature below 20 °C with an ice bath.
-
Extraction & Purification: Proceed with standard aqueous workup, extraction with a suitable organic solvent (e.g., ethyl acetate), drying, and purification, keeping all solvent removal steps below 45 °C.
References
- Benchchem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Retrieved from [Link]
-
Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]
- Gouda, M. A., et al. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
- Palmer, D. C., et al. (n.d.). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed.
- Sahu, D. P. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
-
ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90. Available at: [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
- (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
-
Wei, Y., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
- (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
- (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
-
MDPI. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]
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Technical Support Center: Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with this important synthetic intermediate. Here, we address common side reactions and troubleshooting scenarios encountered during its preparation, providing not just solutions, but the mechanistic reasoning behind them.
Section 1: Troubleshooting the Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 5-methyloxazole. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2][3] While effective, several side reactions can compromise yield and purity.
FAQ 1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired aldehyde and a significant amount of dark, insoluble material. What is happening?
Answer: This is a classic sign of substrate decomposition or polymerization, often caused by overly harsh reaction conditions. The Vilsmeier reagent itself is a potent electrophile, and the reaction generates an acidic environment.[2] The oxazole ring, while aromatic, can be sensitive to strong acids and high temperatures, leading to ring-opening or polymerization.
Causality and Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, formylates the oxazole ring at the electron-rich C2 position.[1][4] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[5] However, if the temperature is too high or the concentration of the Vilsmeier reagent is excessive, two main side reactions can occur:
-
Ring Decomposition: The oxazole ring can be protonated under strongly acidic conditions, making it susceptible to nucleophilic attack and subsequent cleavage.
-
Polymerization: The aldehyde product itself can react further under these conditions, or reactive intermediates can polymerize to form the intractable tar-like material you are observing.
Troubleshooting Protocol:
-
Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is critical to pre-cool the DMF to 0 °C before the slow, dropwise addition of POCl₃. Allowing the temperature to rise uncontrollably during this step can lead to the formation of side products from the reagent itself.
-
Controlled Reaction Temperature: After adding the 5-methyloxazole, the reaction should be maintained at a low temperature (e.g., 0-10 °C) initially and then allowed to warm slowly. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but this should be carefully optimized. Avoid aggressive heating.
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). A large excess increases the risk of side reactions and complicates the workup.
-
Quenching Procedure: The reaction should be quenched by pouring it slowly onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution while keeping the mixture cold. This hydrolyzes the iminium intermediate to the aldehyde and neutralizes the strong acids.
Visualization: Vilsmeier-Haack Reaction Pathways
Caption: Desired vs. undesired pathways in Vilsmeier-Haack formylation.
Section 2: Troubleshooting the Directed ortho-Metalation (DoM) Route
An alternative and powerful strategy is the deprotonation of 5-methyloxazole using a strong organolithium base, followed by quenching the resulting anion with an electrophile like DMF. The most acidic proton on the oxazole ring is at the C2 position, making this site highly favorable for lithiation.[4] However, this method is highly sensitive to reaction conditions and prone to specific side reactions.[6][7]
FAQ 2: I am attempting to lithiate 5-methyloxazole with n-BuLi and quench with DMF, but my yield is poor and I see multiple byproducts. What could they be?
Answer: Poor yields and multiple products in this reaction typically point to three main issues: (1) incomplete lithiation due to moisture, (2) competitive lithiation at the C5-methyl group (lateral lithiation), or (3) nucleophilic attack by the organolithium reagent on the oxazole ring itself, causing ring cleavage.[6][7][8]
Causality and Mechanism:
-
Moisture: Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any trace of water, quenching the reagent and preventing deprotonation of the oxazole.[9]
-
Lateral Lithiation: While the C2 proton is more acidic, the protons on the C5-methyl group can also be removed by a strong base, especially if the C2 position is sterically hindered or if the reaction temperature is not sufficiently low.[10] This leads to the formation of 5-(lithiomethyl)oxazole, which upon quenching with DMF would yield 2-(5-methyloxazol-5-yl)acetaldehyde.
-
Ring Cleavage: This is a significant and often overlooked side reaction. Organolithiums can act as nucleophiles, attacking the electron-deficient C2 position of the oxazole ring. This can initiate a ring-opening cascade, ultimately leading to open-chain isocyanide species that will not produce the desired aldehyde.[4] This side reaction is more prevalent at higher temperatures.
Troubleshooting Protocol:
| Problem | Probable Cause | Recommended Solution |
| No Reaction / Low Conversion | Moisture in solvent or on glassware; Inactive n-BuLi. | Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Titrate the n-BuLi solution before use to confirm its molarity. |
| Mixture of Aldehyde Isomers | Lateral lithiation at C5-methyl group. | Maintain a very low temperature (-78 °C) throughout the lithiation and quenching steps. Use a bulkier base like Lithium Diisopropylamide (LDA) which may show higher selectivity for the more acidic C2 proton. |
| Low Yield / Tar Formation | Ring cleavage by nucleophilic attack of n-BuLi. | Ensure the reaction is kept at -78 °C. Add the n-BuLi solution slowly and dropwise to the solution of 5-methyloxazole to avoid localized heating and high concentrations of the base. |
Step-by-Step Experimental Protocol for Lithiation-Formylation:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagents: Dissolve 5-methyloxazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at C2.
-
Quenching: Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up & Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography.
Visualization: Competing Lithiation Pathways
Caption: Key competing pathways during the lithiation of 5-methyloxazole.
Section 3: General FAQs and Purification
FAQ 3: My final product appears unstable and darkens over time. How can I improve its stability?
Answer: Aldehydes, particularly heteroaromatic aldehydes, can be susceptible to oxidation and polymerization. The aldehyde group of your product can be oxidized to the corresponding carboxylic acid (5-methyl-1,3-oxazole-2-carboxylic acid) upon exposure to air.[11]
-
Purification: Ensure your purification (e.g., silica gel chromatography) is performed efficiently to remove any acidic or basic impurities that could catalyze degradation.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage). Storing it as a solution in a dry, non-protic solvent can sometimes improve stability compared to storing it as a neat oil or solid.
-
Antioxidants: For bulk storage, adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes inhibit oxidative degradation pathways.
References
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). ResearchGate. [Link]
-
Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [Link]
- Process for preparing 3-hydroxy-5-methylisoxazole.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Science Publishing. [Link]
-
Vilsmeier Formylation of 5,10,15-Triphenylcorrole: Expected and Unusual Products. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Lithiation Reaction. American Chemical Society. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Vilsmeier Reaction. YouTube. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. ResearchGate. [Link]
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- 11. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of Oxazole Aldehydes
Welcome to the technical support center for the purification of oxazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
Section 1: Understanding the Challenges in Purifying Oxazole Aldehydes
Oxazole aldehydes are a class of heterocyclic compounds with significant applications in medicinal chemistry.[1][2] Their purification, however, presents a unique set of challenges stemming from the inherent reactivity of the aldehyde functional group and the specific properties of the oxazole ring.
A primary challenge is the susceptibility of the aldehyde to oxidation, readily converting to the corresponding carboxylic acid. This is a common impurity that can complicate purification.[3] Furthermore, the oxazole ring itself, while aromatic, can be sensitive to certain conditions. For instance, the nitrogen atom at position 3 is weakly basic, with a pKa of the conjugate acid around 0.8, making it susceptible to protonation in acidic media.[4][5] Conversely, strong basic conditions can lead to deprotonation at the C2 position, potentially causing ring opening.[4]
This guide will provide you with the expertise to navigate these challenges, ensuring the integrity of your oxazole aldehyde throughout the purification process.
Logical Flow for Selecting a Purification Strategy
The choice of purification technique depends on the nature of the impurities and the scale of your reaction. The following diagram outlines a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting an appropriate purification method.
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is a common method for purifying organic compounds. However, with oxazole aldehydes, several issues can arise.
FAQs and Troubleshooting Guide for Flash Chromatography
Q1: My oxazole aldehyde appears to be decomposing on the silica gel column. What's happening and how can I prevent it?
A1: This is a frequent issue, as some aldehydes are sensitive to the acidic nature of standard silica gel.[6] The silanol groups on the silica surface can catalyze decomposition or polymerization of the aldehyde.
-
Expert Insight: The Lewis acidity of the silica gel can promote unwanted side reactions. The key is to neutralize the stationary phase or use a less acidic alternative.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites on the silica.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel (e.g., with a water content of 10-20%) or alumina (basic or neutral).
-
Alternative Stationary Phases: For very sensitive compounds, consider using a less acidic stationary phase like Florisil® or C18-functionalized silica (reverse-phase chromatography).
-
Q2: I'm struggling to get good separation between my oxazole aldehyde and a similarly polar impurity. What can I do?
A2: Achieving good separation requires optimizing the mobile phase. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.35 on a TLC plate.[7]
-
Expert Insight: A common mistake is to use a mobile phase that is too polar, causing the compounds to elute too quickly and with poor resolution.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for many oxazole aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8]
-
Solvent Polarity Gradient: If a single solvent system doesn't provide adequate separation, consider using a gradient elution. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.
-
Consider Alternative Solvents: Sometimes, changing the nature of the polar solvent can significantly impact selectivity. For example, if you are using ethyl acetate, try switching to dichloromethane or a mixture of the two.
-
| Solvent System (Hexane/Polar Solvent) | Typical Polarity | Commonly Used For |
| Hexane/Diethyl Ether | Low to Medium | Good for moderately polar compounds. |
| Hexane/Ethyl Acetate | Medium to High | A versatile system for a wide range of polarities.[8] |
| Dichloromethane/Methanol | High | Suitable for very polar compounds.[8] |
Q3: My purified oxazole aldehyde is still showing a carboxylic acid impurity by NMR/LC-MS. How can I remove it?
A3: Carboxylic acid impurities are common due to the oxidation of the aldehyde. While chromatography can sometimes separate them, a simple acid-base extraction is often more effective.
-
Expert Insight: The key is to deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which can then be easily removed in an aqueous wash.
-
Troubleshooting Protocol:
-
Dissolve the crude or partially purified product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3). You should see bubbling if a significant amount of acid is present.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Section 3: Purification via Bisulfite Adduct Formation
This classical method is highly selective for aldehydes and can be an excellent alternative to chromatography, especially for large-scale purifications.[9][10] The reaction involves the nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a water-soluble salt.[11]
Workflow for Bisulfite Adduct Purification
Caption: Step-by-step workflow for purification via bisulfite adduct formation.
FAQs and Troubleshooting Guide for Bisulfite Adduct Formation
Q1: After adding the sodium bisulfite solution, no precipitate forms, and my aldehyde remains in the organic layer. What's wrong?
A1: The formation of the bisulfite adduct can be slow, especially for sterically hindered or electron-rich aldehydes.
-
Expert Insight: The reaction is an equilibrium. To drive it towards the product (the adduct), you need to ensure good mixing and sufficient reaction time.
-
Troubleshooting Steps:
-
Increase Stirring Efficiency: Use vigorous mechanical stirring to maximize the interfacial area between the aqueous and organic phases.
-
Add a Phase-Transfer Catalyst: A small amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the reaction.
-
Increase Reaction Time: Allow the mixture to stir for several hours or even overnight.[6]
-
Use a Cosolvent: Adding a water-miscible solvent like ethanol or THF can increase the solubility of the aldehyde in the aqueous phase and accelerate the reaction.[11][12]
-
Q2: I've successfully formed the bisulfite adduct, but now I'm having trouble regenerating the aldehyde.
A2: The regeneration of the aldehyde is achieved by basifying the aqueous solution of the adduct, which shifts the equilibrium back towards the free aldehyde.
-
Expert Insight: Incomplete regeneration is usually due to insufficient base or inadequate extraction of the liberated aldehyde.
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Add a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or a dilute solution of a stronger base like sodium hydroxide (NaOH) until the solution is distinctly basic (check with pH paper).[3][11] Continue adding base until gas evolution (if using bicarbonate) ceases.
-
Efficient Extraction: The regenerated aldehyde needs to be efficiently extracted from the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Check for Emulsions: If an emulsion forms during extraction, it can trap your product. To break an emulsion, try adding a small amount of brine or filtering the mixture through a pad of Celite®.
-
Detailed Protocol for Bisulfite Purification
-
Dissolve the crude oxazole aldehyde in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium metabisulfite or sodium bisulfite.
-
Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of your oxazole aldehyde.
-
Separate the layers and set aside the aqueous layer.
-
Wash the organic layer (which contains the impurities) with a small portion of water and combine this with the initial aqueous layer.
-
To regenerate the aldehyde, place the combined aqueous layers in a clean separatory funnel and add a saturated aqueous solution of sodium bicarbonate portion-wise with swirling until the solution is basic and gas evolution stops.[3]
-
Extract the regenerated aldehyde from the aqueous layer with three portions of fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified oxazole aldehyde.
Section 4: Crystallization and Salt Formation
For solid oxazole aldehydes, crystallization can be a highly effective purification technique. If the aldehyde itself does not crystallize well, it may be possible to form a crystalline salt.
FAQs and Troubleshooting Guide for Crystallization
Q1: I can't find a suitable solvent for crystallizing my oxazole aldehyde.
A1: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Expert Insight: A systematic approach to solvent screening is crucial. Start with small-scale tests in vials.
-
Troubleshooting Steps:
-
Single Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q2: My oxazole aldehyde is an oil. Can I still use crystallization?
A2: If your aldehyde is an oil, you may be able to purify it by forming a crystalline salt.
-
Expert Insight: The weakly basic nitrogen of the oxazole ring can be protonated by a suitable acid to form a salt, which may be more crystalline than the free base.
-
Protocol for Salt Formation:
-
Dissolve your oily oxazole aldehyde in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Add a solution of an appropriate acid (e.g., maleic acid, oxalic acid, or hydrochloric acid in an organic solvent) dropwise with stirring.[13]
-
If a precipitate forms, continue adding the acid until no further precipitation is observed.
-
Stir the resulting slurry, then collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
The free aldehyde can be regenerated by dissolving the salt in water, basifying the solution, and extracting the product into an organic solvent.
-
Section 5: Purity Assessment
After purification, it is essential to assess the purity of your oxazole aldehyde.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of your sample. For polar compounds, reverse-phase chromatography is often employed.[14]
By following the guidance in this technical support center, you will be well-equipped to overcome the challenges associated with the purification of oxazole aldehydes and obtain high-purity materials for your research and development endeavors.
References
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Online] Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Online] Available at: [Link]
-
Reddit. (2015). Purifying aldehydes?. [Online] Available at: [Link]
-
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Online] Available at: [Link]
-
Study on azo-aldehyde. part-ix. (2024). [Online] Available at: [Link]
- Google Patents. (2000). Process for preparing oxazole derivatives.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Online] Available at: [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Online] Available at: [Link]
-
AIP Publishing. (2019). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2155, 020038. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Online] Available at: [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Online] Available at: [Link]
-
CUTM Courseware. Oxazole.pdf. [Online] Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Online] Available at: [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Online] Available at: [Link]
-
Wikipedia. Oxazole. [Online] Available at: [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Online] Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
Phillips, A. J., & Uto, Y. (2003). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic letters, 5(22), 4163–4165. [Online] Available at: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Online] Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Online] Available at: [Link]
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- 14. quora.com [quora.com]
Technical Support Center: Scaling Up 5-Methyl-1,3-oxazole-2-carbaldehyde Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with or scaling up this valuable synthetic intermediate. The oxazole ring is a cornerstone in medicinal chemistry, and this specific carbaldehyde serves as a critical building block for more complex molecular architectures.[1] This guide provides a robust synthesis protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Section 1: Recommended Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely adopted method for synthesizing 5-Methyl-1,3-oxazole-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction formylates electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C2 position, making this an efficient route.
Experimental Protocol: Gram-Scale Synthesis
Materials:
-
5-Methyloxazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate & Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow addition and cooling are critical to prevent uncontrolled reaction and degradation of the reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid is typically observed.
-
Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous DCM. Add a solution of 5-methyloxazole (1.0 eq) in anhydrous DCM dropwise to the stirring suspension at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Aqueous Workup: Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by adding it to a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Safety Note: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Continue stirring until all gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 5-Methyl-1,3-oxazole-2-carbaldehyde.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most common issue and typically points to a problem with the Vilsmeier reagent or reaction conditions.
-
Cause 1: Moisture Contamination. POCl₃ and the resulting Vilsmeier reagent are extremely sensitive to moisture. Water will rapidly hydrolyze the reagents, killing the reaction.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (DCM and DMF). Handle POCl₃ under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Incorrect Reagent Stoichiometry or Quality. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Degraded POCl₃ (often indicated by a yellow color and HCl fumes) will be less effective.
-
Solution: Use a slight excess of POCl₃ and DMF (1.2-1.5 eq). Always use a fresh, unopened bottle of POCl₃ or one that has been properly stored.
-
-
Cause 3: Improper Temperature Control. Adding POCl₃ to DMF too quickly or at too high a temperature can lead to the decomposition of the Vilsmeier reagent.
-
Solution: Strictly maintain the temperature between 0-10 °C during the formation of the reagent. Slow, dropwise addition is mandatory.
-
Q2: My crude NMR shows multiple unexpected peaks and TLC has several spots. How do I identify and minimize impurities?
Impurity formation can complicate purification and reduce yield.
-
Side Product 1: Unreacted 5-Methyloxazole. This is easily identified by its characteristic NMR signals.
-
Cause: Incomplete reaction due to reasons listed in Q1, or insufficient reaction time.
-
Solution: Ensure anhydrous conditions and correct stoichiometry. Allow the reaction to stir for a longer duration, monitoring by TLC until the starting material spot has completely disappeared.
-
-
Side Product 2: Polymeric/Tarry Material. Aldehydes can be prone to polymerization or degradation under harsh conditions.
-
Cause: The workup was too acidic, or the reaction was overheated. The Vilsmeier-Haack reaction is acidic, and prolonged exposure at high temperatures can degrade the product.
-
Solution: Ensure the quenching step is performed carefully at 0 °C and that the final aqueous layer is thoroughly basified with NaHCO₃ to neutralize any residual acid. Avoid any unnecessary heating during workup.
-
-
Side Product 3: 5-Methyl-1,3-oxazole-2-carboxylic acid. The aldehyde product can be oxidized to the corresponding carboxylic acid.[1]
-
Cause: This is less common during the reaction itself but can occur during workup or storage if exposed to air for extended periods, especially if impurities are present.
-
Solution: Process the reaction promptly after quenching. Store the purified aldehyde under an inert atmosphere at a low temperature.
-
Troubleshooting Workflow
Caption: A workflow for diagnosing low-yield issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to eliminate a chloride ion, which then deoxygenates the intermediate to form the electrophilic Vilsmeier reagent, a chloroiminium cation. In the second stage, the electron-rich 5-methyloxazole ring acts as a nucleophile, attacking the Vilsmeier reagent at the C2 position. A subsequent hydrolysis step during the aqueous workup converts the resulting iminium salt into the final aldehyde product.
Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation.
Q: What are the primary safety concerns when scaling up this reaction?
A: The primary hazards are associated with phosphorus oxychloride (POCl₃) and the quenching step.
-
POCl₃: It is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
Quenching: The quenching of the reaction mixture with water/bicarbonate is extremely exothermic and releases HCl gas. On a larger scale, this must be done with extreme caution. Use a robust reactor with good temperature control and an efficient stirring mechanism. The addition of the reaction mixture to the quench solution should be very slow, and an off-gas scrubber may be necessary.
Q: Why is the formylation regioselective for the C2 position?
A: The regioselectivity is dictated by the electronic properties of the 1,3-oxazole ring. The oxygen atom at position 1 and the nitrogen atom at position 3 both act as electron-donating groups through resonance. This donation increases the electron density most significantly at the C2 position, making it the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution.
Q: What are the key considerations for purification at a larger scale?
A: While column chromatography is effective at the lab scale, it becomes costly and inefficient for multi-kilogram production.
-
Recrystallization: This is the preferred method for large-scale purification. A solvent screen should be performed to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[1]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be a viable, solvent-free purification method.
-
Bisulfite Adduct Formation: Aldehydes can form solid, crystalline adducts with sodium bisulfite. This can be an effective purification method: form the adduct to precipitate it from impurities, wash the solid adduct, and then regenerate the pure aldehyde by treating the adduct with a base.
Optimized Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Reagent | Value | Notes |
| 5-Methyloxazole | 1.0 eq | Limiting reagent. |
| POCl₃ | 1.2 - 1.5 eq | Slight excess ensures complete conversion. |
| DMF | 3.0 - 5.0 eq | Acts as both reagent and solvent. |
| Condition | Value | Notes |
| Temperature | 0 °C to RT | 0°C for reagent formation, RT for reaction. |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Solvent | Anhydrous DCM | Aids in slurry stirring and temperature control. |
| Outcome | Value | Notes |
| Expected Yield | 65 - 80% | Highly dependent on anhydrous conditions. |
References
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
Preparation of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐cabaldehydes 68(a–f). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 5-Methyl-1,3-oxazole-2-carbaldehyde and a Comparative Analysis with Structural Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of heterocyclic compounds is paramount. 5-Methyl-1,3-oxazole-2-carbaldehyde, a key building block in the synthesis of more complex molecules, presents a unique spectroscopic challenge.[1] This guide provides an in-depth analysis of its 13C NMR characterization, a comparative study against its structural isomers, and a detailed experimental protocol for acquiring high-quality spectral data.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a recurring motif in a vast array of biologically active compounds and natural products.[2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous characterization of substituted oxazoles like 5-Methyl-1,3-oxazole-2-carbaldehyde is therefore a critical step in the development of novel therapeutics and functional materials.
Predicted 13C NMR Spectral Data and Comparative Analysis
While a publicly available, fully assigned experimental spectrum for 5-Methyl-1,3-oxazole-2-carbaldehyde is not readily found in common databases, we can predict its 13C NMR chemical shifts with a high degree of confidence based on extensive studies of related oxazole derivatives.[4] This predictive approach, combined with a comparative analysis of structurally similar compounds, provides a robust framework for its characterization.
Predicted Chemical Shifts for 5-Methyl-1,3-oxazole-2-carbaldehyde:
The structure of 5-Methyl-1,3-oxazole-2-carbaldehyde is presented below, with each carbon atom numbered for clarity in the subsequent analysis.
Caption: Molecular structure of 5-Methyl-1,3-oxazole-2-carbaldehyde.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O (Carbaldehyde) | 180 - 190 | The aldehyde carbonyl carbon is highly deshielded and typically resonates in this downfield region. |
| C2 | 155 - 165 | This carbon is bonded to two heteroatoms (O and N) and the electron-withdrawing aldehyde group, leading to a significant downfield shift. |
| C5 | 145 - 155 | The presence of the methyl group and its position adjacent to the oxygen atom will influence its chemical shift. |
| C4 | 120 - 130 | This carbon is adjacent to the nitrogen atom and is expected to be in a similar range to other substituted oxazoles. |
| -CH3 (Methyl) | 10 - 15 | The methyl carbon, being an sp3 hybridized carbon attached to the aromatic ring, will appear in the upfield region. |
Comparative Analysis with Structural Isomers:
To highlight the unique spectral signature of 5-Methyl-1,3-oxazole-2-carbaldehyde, a comparison with its isomers, 4-Methyl-1,3-oxazole-2-carbaldehyde and 1,3-oxazole-5-carbaldehyde, is instructive.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | -CH3 (ppm) | Aldehyde C=O (ppm) |
| 5-Methyl-1,3-oxazole-2-carbaldehyde (Predicted) | 155 - 165 | 120 - 130 | 145 - 155 | 10 - 15 | 180 - 190 |
| 4-Methyl-1,3-oxazole-2-carbaldehyde (Predicted) | 155 - 165 | 130 - 140 | 125 - 135 | 10 - 15 | 180 - 190 |
| 1,3-Oxazole-5-carbaldehyde (Predicted) | 150 - 160 | 125 - 135 | 140 - 150 | - | 180 - 190 |
The key distinguishing feature will be the chemical shifts of the ring carbons, which are sensitive to the position of the methyl substituent. In the target molecule, the C5 signal is expected to be significantly downfield due to the direct attachment of the methyl group.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for 5-Methyl-1,3-oxazole-2-carbaldehyde and its analogs, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
4. Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Workflow for Structural Elucidation
The following workflow outlines the logical steps for confirming the structure of 5-Methyl-1,3-oxazole-2-carbaldehyde using 13C NMR and other spectroscopic techniques.
Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.
Conclusion
References
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
-
Mąkosza, M., & Winiarski, J. (1987). Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide (the Van Leusen Reaction). Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
University of Groningen research portal. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]
-
Sackus, A., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]
Sources
A Senior Application Scientist's Guide to the FT-IR Analysis of 5-Methyl-1,3-oxazole-2-carbaldehyde: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. 5-Methyl-1,3-oxazole-2-carbaldehyde stands as a significant heterocyclic building block, pivotal in the synthesis of more complex molecules with potential therapeutic applications.[1] Its oxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This guide provides an in-depth analysis of 5-Methyl-1,3-oxazole-2-carbaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy, comparing its utility against other common analytical techniques.
The structural integrity and purity of this aldehyde are paramount for its successful use in subsequent synthetic steps. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative first pass in structural verification. The principle of FT-IR lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. Each functional group possesses a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint."
Deciphering the FT-IR Spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde
The FT-IR spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde is a composite of absorptions from its aldehyde, oxazole ring, and methyl group functionalities. A thorough interpretation of this spectrum provides a self-validating confirmation of the molecule's structure.
Key Expected Vibrational Modes:
-
Aldehyde Group Vibrations: The aldehyde functional group provides some of the most distinct signals in the FT-IR spectrum. A strong, sharp absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[3] However, conjugation with the oxazole ring will likely shift this peak to a lower wavenumber, around 1710-1685 cm⁻¹.[3] Another key diagnostic feature is the aldehydic C-H stretch, which usually appears as one or two moderate intensity bands between 2830-2695 cm⁻¹.[3] The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[3] The interaction between the C-H stretching fundamental and the first overtone of the C-H bending vibration can lead to Fermi resonance, resulting in two distinct peaks in this region.[4]
-
Oxazole Ring Vibrations: The oxazole ring, a five-membered heterocycle, contributes a series of characteristic bands.[2] The C=N stretching vibration within the ring is expected to produce a moderate to strong absorption in the 1650-1550 cm⁻¹ region. Additionally, C-O-C stretching vibrations of the oxazole moiety will likely appear in the 1300-1000 cm⁻¹ range. The stretching of the phenyl carbon to nitrogen bond (C-N) is typically observed between 1330-1260 cm⁻¹.[5]
-
Methyl and Aromatic C-H Vibrations: The aliphatic C-H stretching from the methyl group will be visible in the 3000-2850 cm⁻¹ region.[3] Bending vibrations for the methyl group are expected at lower wavenumbers. The aromatic C-H stretch from the oxazole ring will likely appear at wavenumbers slightly above 3000 cm⁻¹.
The confluence of these specific absorption bands provides a high degree of confidence in the identification of 5-Methyl-1,3-oxazole-2-carbaldehyde.
Experimental Workflow for FT-IR Analysis
The following protocol outlines a robust method for obtaining a high-quality FT-IR spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde. This protocol is designed to be self-validating by ensuring proper background correction and sample preparation.
Caption: Experimental workflow for FT-IR analysis.
Detailed Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The KBr pellet method is chosen for solid samples to obtain a high-quality spectrum with minimal interference from solvents. KBr is transparent to infrared radiation in the typical analysis range.
-
Procedure:
-
Take approximately 1-2 mg of 5-Methyl-1,3-oxazole-2-carbaldehyde and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Proper instrument setup is crucial for obtaining a spectrum with a good signal-to-noise ratio and accurate wavenumber positions.
-
Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Detector: Deuterated Triglycine Sulfate (DTGS) is a common and suitable detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Procedure:
-
Ensure the sample chamber is empty and clean.
-
Acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Place the KBr pellet in the sample holder within the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The final step involves identifying the characteristic absorption bands and correlating them to the known functional groups of the molecule.
-
Procedure:
-
Process the spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.
-
Assign the major absorption bands to the corresponding functional groups (aldehyde C=O and C-H, oxazole ring C=N and C-O-C, methyl C-H) as detailed in the previous section.
-
If available, compare the obtained spectrum with a reference spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde for final confirmation.
-
-
Comparative Analysis of Analytical Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. The following table compares FT-IR with other common analytical methods for the analysis of 5-Methyl-1,3-oxazole-2-carbaldehyde.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FT-IR Spectroscopy | Presence of functional groups (aldehyde, oxazole, methyl). | - Rapid and non-destructive.- Excellent for confirming the presence of the key aldehyde C=O and C-H bonds.- Provides a unique "fingerprint" for the molecule. | - Does not provide detailed information on the connectivity of atoms or the carbon-hydrogen framework.- Can be challenging to assign all peaks in the complex fingerprint region (below 1500 cm⁻¹). |
| ¹H NMR Spectroscopy | The chemical environment of hydrogen atoms, their connectivity, and relative numbers. | - Will clearly show the distinct aldehyde proton signal (9-10 ppm).- Provides information on the protons of the methyl group and the oxazole ring, confirming their chemical environment.- Coupling patterns reveal adjacent protons. | - Requires a suitable deuterated solvent.- Larger sample quantity may be needed compared to MS. |
| ¹³C NMR Spectroscopy | The chemical environment of carbon atoms. | - Confirms the number of unique carbon atoms in the molecule.- The carbonyl carbon of the aldehyde will have a characteristic downfield shift (>190 ppm). | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.- Does not typically show coupling information. |
| Mass Spectrometry (MS) | The molecular weight and fragmentation pattern of the molecule. | - Provides the exact molecular weight, confirming the molecular formula (C₅H₅NO₂).[6]- Fragmentation patterns can offer clues about the structure. | - Is a destructive technique.- May not distinguish between isomers with the same molecular weight. |
| UV-Visible Spectroscopy | Information about conjugated systems. | - Can confirm the presence of the conjugated system involving the oxazole ring and the aldehyde group. | - Provides limited structural information beyond the presence of conjugation.- The spectrum is typically broad and lacks the detail of FT-IR or NMR. |
FT-IR spectroscopy is an indispensable tool for the initial characterization and quality control of 5-Methyl-1,3-oxazole-2-carbaldehyde. Its ability to rapidly and non-destructively confirm the presence of the critical aldehyde and oxazole functionalities makes it a highly efficient analytical method. For an unambiguous and complete structural determination, a multi-technique approach is recommended, integrating the functional group information from FT-IR with the detailed connectivity data from NMR spectroscopy and the molecular weight confirmation from mass spectrometry. This synergistic use of analytical techniques ensures the highest level of scientific integrity and confidence in the identity and purity of this important synthetic intermediate.
References
-
ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. [Online] Available at: [Link]
-
PubChem. 5-Methyl-1,3-oxazole-2-carbaldehyde. [Online] Available at: [Link]
-
ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. [Online] Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Online] Available at: [Link]
-
Oregon State University, Department of Chemistry. Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]
Sources
- 1. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. esisresearch.org [esisresearch.org]
- 6. 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of 5-Methyl-1,3-oxazole-2-carbaldehyde and its Heterocyclic Analogs
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information from minute sample quantities. This guide offers an in-depth analysis of the electron ionization mass spectrometry of 5-Methyl-1,3-oxazole-2-carbaldehyde, a versatile heterocyclic building block. By comparing its fragmentation behavior with that of its structural isomers and other five-membered heterocyclic aldehydes, we aim to provide a comprehensive resource for scientists engaged in the synthesis and characterization of related compounds.
The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The presence of both a methyl substituent and a reactive aldehyde group on the oxazole ring makes 5-Methyl-1,3-oxazole-2-carbaldehyde a valuable precursor for the synthesis of more complex molecules.[1] Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural confirmation.
Predicted Electron Ionization Mass Spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde
While a publicly available experimental electron ionization (EI) mass spectrum for 5-Methyl-1,3-oxazole-2-carbaldehyde is not readily found, we can predict its key fragmentation pathways based on established principles of mass spectrometry for oxazole derivatives.[2] The molecular ion peak (M⁺˙) is expected at an m/z of 111, corresponding to its molecular weight.[1]
Key predicted fragmentation pathways for 5-Methyl-1,3-oxazole-2-carbaldehyde include:
-
Loss of the aldehyde group (CHO): A common fragmentation for aldehydes is the loss of the formyl radical, which would result in a fragment ion at m/z 82.
-
Loss of a methyl radical (CH₃): Cleavage of the methyl group would lead to an ion at m/z 96.
-
Ring cleavage: The oxazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like CO, HCN, or CH₃CN.[2]
The stability of the oxazole ring suggests that fragments retaining this core structure will be prominent in the spectrum.[1]
Comparative Analysis with Isomeric and Analogous Heterocyclic Aldehydes
To better understand the unique mass spectral features of 5-Methyl-1,3-oxazole-2-carbaldehyde, a comparison with its isomers and other heterocyclic aldehydes is instructive.
| Compound | Molecular Weight | Key Fragments (m/z) and Inferred Neutral Losses |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | 111.10 | Predicted: M⁺˙ at 111, [M-CHO]⁺ at 82, [M-CH₃]⁺ at 96, and other fragments from ring cleavage. |
| 4-Methyl-1,3-oxazole-2-carbaldehyde | 111.10 | Similar to the 5-methyl isomer, with expected M⁺˙ at 111 and losses of CHO and CH₃. Subtle differences in fragment intensities may arise from the different substitution pattern.[3] |
| Furan-2-carbaldehyde (Furfural) | 96.08 | M⁺˙ at 96, prominent [M-H]⁺ at 95, and [M-CHO]⁺ at 67.[4][5] |
| Pyrrole-2-carboxaldehyde | 95.10 | M⁺˙ at 95, significant [M-H]⁺ at 94, and a fragment at m/z 66 due to the loss of CHO.[6][7] |
| Thiophene-2-carboxaldehyde | 112.15 | M⁺˙ at 112, a very intense [M-H]⁺ at 111, and a fragment at m/z 83 corresponding to the thiophenyl cation.[8] |
The comparison highlights that while the loss of the aldehyde group is a common feature, the subsequent fragmentation and the relative intensities of the fragment ions will be characteristic of the specific heterocyclic ring system. For instance, the presence of sulfur in thiophene-2-carboxaldehyde leads to a distinct isotopic pattern for sulfur-containing fragments.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed, step-by-step methodology for acquiring the electron ionization mass spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde.
Objective: To obtain a reproducible electron ionization mass spectrum of 5-Methyl-1,3-oxazole-2-carbaldehyde for structural confirmation and fragmentation analysis.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for this analysis.
Materials:
-
5-Methyl-1,3-oxazole-2-carbaldehyde sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. The choice of solvent is critical to ensure good chromatographic separation and avoid interference with the analysis.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound and any potential impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Mass Range: Scan from a low m/z (e.g., 35) to a value significantly above the molecular weight of the compound (e.g., 200).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 5-Methyl-1,3-oxazole-2-carbaldehyde.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and interpret the fragmentation pattern to confirm the structure.
-
Rationale Behind Experimental Choices:
-
GC Introduction: GC is an ideal method for introducing a relatively volatile and thermally stable compound like 5-Methyl-1,3-oxazole-2-carbaldehyde into the mass spectrometer. It also provides separation from any non-volatile impurities or solvent.
-
Electron Ionization (EI): EI at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with library spectra.
-
Temperature Programming: A temperature ramp in the GC oven ensures efficient separation of components and good peak shapes.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 5-Methyl-1,3-oxazole-2-carbaldehyde upon electron ionization.
Sources
- 1. 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Methyl-1,3-oxazole-2-carbaldehyde | 159015-07-3 | Benchchem [benchchem.com]
- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]
- 6. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 8. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Methyl-1,3-oxazole-2-carbaldehyde in Medicinal Chemistry
5-Methyl-1,3-oxazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. The oxazole core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] The strategic placement of a methyl group at the 5-position and a reactive carbaldehyde at the 2-position makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.[1] The aldehyde functionality, in particular, serves as a gateway for a multitude of chemical transformations, enabling the facile introduction of diverse functional groups and the construction of novel bioactive compounds. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 5-Methyl-1,3-oxazole-2-carbaldehyde, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 5-Methyl-1,3-oxazole-2-carbaldehyde is essential for its synthesis, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | |
| Molecular Weight | 111.10 g/mol | |
| IUPAC Name | 5-methyl-1,3-oxazole-2-carbaldehyde | |
| CAS Number | 1030585-89-7 |
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm), a singlet for the methyl group (CH₃) protons (δ 2.0-2.5 ppm), and a singlet for the proton on the oxazole ring (C4-H).
-
¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (δ 180-200 ppm). Other characteristic signals would include those for the oxazole ring carbons and the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretching vibration would be expected in the range of 1680-1715 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 111, corresponding to the molecular weight of the compound.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde can be approached through several strategic disconnections. This guide will focus on three plausible and commonly employed methods in heterocyclic chemistry:
-
The Van Leusen Oxazole Synthesis: A powerful method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
-
Oxidation of 2-Hydroxymethyl-5-methyloxazole: A functional group interconversion approach.
-
Vilsmeier-Haack Formylation of 5-Methyloxazole: Direct introduction of the formyl group onto a pre-formed oxazole ring.
The following sections will delve into the mechanistic details and provide generalized experimental protocols for each of these methods.
Method 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction proceeds via a [3+2] cycloaddition mechanism.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of an appropriate aldehyde precursor. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the oxazole ring. To obtain the desired 2-carbaldehyde functionality, a protected form of glyoxal or a related α-oxo-aldehyde would be required as the starting aldehyde.
Caption: Van Leusen reaction pathway for oxazole synthesis.
Experimental Protocol (Generalized)
-
Reaction Setup: To a solution of the protected α-oxo-aldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product is then subjected to the deprotection step.
-
Deprotection: The choice of deprotection conditions will depend on the protecting group used for the aldehyde functionality.
-
Final Purification: Purify the deprotected product by column chromatography on silica gel to afford 5-Methyl-1,3-oxazole-2-carbaldehyde.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High efficiency and good yields for oxazole formation. | Requires a protected α-oxo-aldehyde, adding extra steps to the synthesis. |
| Mild reaction conditions are often applicable. | TosMIC is a lachrymator and should be handled with care. |
| Commercially available starting materials. |
Method 2: Oxidation of 2-Hydroxymethyl-5-methyloxazole
This approach involves the synthesis of the corresponding alcohol, 2-hydroxymethyl-5-methyloxazole, followed by its oxidation to the desired aldehyde. This is a classic functional group interconversion strategy.
Mechanistic Rationale
The synthesis of the alcohol precursor can be achieved through various standard methods for oxazole synthesis, followed by reduction of a corresponding ester or carboxylic acid. The subsequent oxidation of the primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
Caption: Two-step synthesis via alcohol oxidation.
Experimental Protocol (Generalized)
-
Synthesis of the Alcohol Precursor: Synthesize 2-ester-5-methyloxazole via a suitable method (e.g., from ethyl 2-chloroacetoacetate and formamide). Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.
-
Oxidation Reaction: Dissolve the 2-hydroxymethyl-5-methyloxazole (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM). Add the mild oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture until the starting material is consumed (monitored by TLC). Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-Methyl-1,3-oxazole-2-carbaldehyde.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes well-established and reliable chemical transformations. | A multi-step process which can lower the overall yield. |
| A wide range of mild oxidizing agents can be employed. | Some oxidizing agents (e.g., chromium-based) are toxic and require careful handling and disposal. |
| The alcohol intermediate may be easier to synthesize than the protected α-oxo-aldehyde for the Van Leusen reaction. |
Method 3: Vilsmeier-Haack Formylation of 5-Methyloxazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction directly introduces a formyl group onto the oxazole ring.
Mechanistic Rationale
The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This highly electrophilic species then attacks the electron-rich C2 position of the 5-methyloxazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Caption: Vilsmeier-Haack formylation of 5-methyloxazole.
Experimental Protocol (Generalized)
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5-3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add 5-methyloxazole (1.0 eq) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature or heat as required, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-Methyl-1,3-oxazole-2-carbaldehyde.
Advantages and Disadvantages
| Advantages | Disadvantages |
| A direct and often high-yielding formylation method. | The Vilsmeier reagent is highly reactive and moisture-sensitive, requiring anhydrous conditions. |
| Starting materials are readily available and inexpensive. | The reaction can sometimes lead to side products, and regioselectivity can be an issue with more complex substrates. |
| The reaction is generally scalable. | The work-up procedure requires careful neutralization of the acidic reaction mixture. |
Summary and Recommendations
| Synthesis Method | Starting Materials | Key Reagents | Number of Steps (from simple precursors) | Key Considerations |
| Van Leusen Synthesis | Protected α-oxo-aldehyde, Tosylmethyl isocyanide | Potassium carbonate | 2-3 | Requires synthesis and protection/deprotection of the aldehyde. |
| Oxidation of Alcohol | 2-Hydroxymethyl-5-methyloxazole | Mild oxidizing agent (PCC, DMP) | 2 | Potential for over-oxidation; toxicity of some oxidizing agents. |
| Vilsmeier-Haack Formylation | 5-Methyloxazole | POCl₃, DMF | 1 (from 5-methyloxazole) | Requires anhydrous conditions; careful work-up. |
For researchers seeking a direct and efficient route, the Vilsmeier-Haack formylation of commercially available 5-methyloxazole is likely the most straightforward approach, provided that appropriate care is taken with the reactive reagents and anhydrous conditions. The oxidation of 2-hydroxymethyl-5-methyloxazole offers a reliable alternative, particularly if the alcohol precursor is readily accessible or can be synthesized in high yield. The Van Leusen oxazole synthesis , while elegant, may be less practical for this specific target due to the need for a protected α-oxo-aldehyde, which adds complexity to the overall synthetic sequence.
The choice of the optimal synthetic route will ultimately depend on the specific resources available in the laboratory, the desired scale of the synthesis, and the experience of the researcher with the methodologies described. It is always recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger-scale synthesis.
References
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
- Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
-
ResearchGate. (n.d.). Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde. Retrieved from [Link]
-
The University of Groningen research portal. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]
-
VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link]
-
SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
Semantic Scholar. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of Oxazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the five-membered aromatic heterocycles, particularly oxazole and its isomers, isoxazole and thiazole, have garnered significant attention due to their diverse and potent biological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of these isomers, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel therapeutic agents.
The subtle variations in the arrangement of heteroatoms within the five-membered ring—specifically the positions of the oxygen, nitrogen, and in the case of thiazole, sulfur atoms—confer distinct physicochemical properties that profoundly influence their interactions with biological targets.[3][4] Understanding these structure-activity relationships is paramount for the rational design of more efficacious and selective drugs.
Core Structural Differences: Oxazole, Isoxazole, and Thiazole
The fundamental difference between these isomers lies in the relative positions of their heteroatoms, which dictates their electronic distribution, aromaticity, and hydrogen bonding capabilities.[3]
-
Oxazole: Contains an oxygen and a nitrogen atom separated by a carbon atom (at positions 1 and 3).
-
Isoxazole: Features adjacent oxygen and nitrogen atoms (at positions 1 and 2).[3]
-
Thiazole: Is a bioisostere of oxazole where the oxygen atom is replaced by a sulfur atom.
This seemingly minor distinction in atomic arrangement has significant consequences for their biological profiles.
Caption: Influence of core structure on properties and activity.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL). [5]2. Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include wells with bacteria and no compound (positive growth control) and wells with medium only (negative control). Also, include a serial dilution of a standard antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [6]6. Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader. [6][7]
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. [8]5. Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells. [9]
COX-1/COX-2 Inhibition Assay for Anti-inflammatory Activity
This protocol describes a method to screen for inhibitors of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound stock solution
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Stannous chloride solution to stop the reaction
-
ELISA kit for prostaglandin detection (e.g., PGE2)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.
-
Inhibitor Incubation: In separate tubes, pre-incubate the enzyme with the test compound or a known inhibitor for a defined period (e.g., 10 minutes) at 37°C. [10]Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding arachidonic acid to each tube and incubate for a short, precise time (e.g., 2 minutes) at 37°C. [10]4. Stop Reaction: Terminate the reaction by adding stannous chloride solution. [10]5. Quantify Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using a specific ELISA kit.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to the amount produced in the control reaction. The IC50 value can then be determined from a dose-response curve.
Conclusion and Future Directions
The comparative analysis of oxazole, isoxazole, and thiazole isomers reveals a fascinating interplay between subtle structural modifications and profound differences in biological activity. While all three scaffolds are privileged structures in medicinal chemistry, the evidence suggests that thiazole derivatives may hold a slight advantage in the development of antimicrobial and certain anticancer agents, while the isoxazole core is a well-established framework for anti-inflammatory drug design.
It is crucial to emphasize that the specific biological activity is highly dependent on the substitution patterns around the heterocyclic core. Future research should focus on the synthesis and screening of diverse libraries of these isomers to further elucidate their structure-activity relationships. Moreover, the exploration of hybrid molecules that incorporate more than one of these heterocyclic rings could lead to the discovery of multifunctional agents with novel therapeutic profiles. [2]The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this exciting and promising field of drug discovery.
References
- Al-Ghorbani, M., et al. (2016).
- Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
- Di Mola, A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(34), 6337-6369.
- Uddin, M. J., et al. (2016). Oxazole and thiazole analogs of sulindac for cancer prevention. Bioorganic & Medicinal Chemistry Letters, 26(15), 3638-3642.
- Cai, X., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(7), 2067-2117.
- Prajapat, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-194.
- Ibid.
- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In Heterocyclic Compounds. IntechOpen.
- Rawat, B. S., & Shukla, S. K. (2022). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(5), 112-117.
- Kakkar, S., & Narasimhan, B. (2019).
- Manchal, R., et al. (2022). Design, Synthesis and Anticancer Evaluation of Isoxazole Fused Thiazole-Oxazole Derivatives. Letters in Drug Design & Discovery, 19(1), 84-93.
- Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4966.
- Szałabska, K., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(24), 17297.
- Loaiza, A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 139, 111495.
- Shukla, S., & Rawat, B. S. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1472-1481.
- El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6563.
- Warner, T. D., & Mitchell, J. A. (2002). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 194, 23-31.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Zhang, Y., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Molecules, 26(22), 6899.
- Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry, e202400029.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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A Comparative Guide to the In Vitro Efficacy of 5-Methyl-1,3-oxazole-2-carbaldehyde Derivatives
Introduction: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] This structural motif is a key pharmacophore found in numerous natural products and synthetic molecules, where it often plays a pivotal role in their biological activity.[2][4] The versatility of the oxazole core allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.[2][4][5]
Among the various oxazole building blocks, 5-Methyl-1,3-oxazole-2-carbaldehyde stands out as a particularly valuable synthetic precursor.[4] The aldehyde functional group at the 2-position is highly reactive, serving as a chemical handle for a multitude of transformations.[4] This reactivity enables chemists to readily synthesize extensive libraries of more complex derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comparative analysis of the in vitro efficacy of various derivatives synthesized from this core scaffold, focusing on their anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.
I. Anticancer Efficacy: Targeting the Engines of Cell Proliferation
The oxazole scaffold has been extensively incorporated into novel anticancer agents.[1][5] Derivatives of 5-Methyl-1,3-oxazole-2-carbaldehyde have been used to create hybrid molecules that exhibit potent cytotoxicity against a range of human cancer cell lines. A common strategy involves the condensation of the aldehyde with other pharmacologically active moieties, such as quinoline, to generate compounds with enhanced therapeutic profiles.[1]
These derivatives often exert their anticancer effects by targeting fundamental cellular processes. Key mechanisms of action include the inhibition of DNA topoisomerases, disruption of microtubule dynamics, and modulation of critical signaling pathways like STAT3.[1] For instance, certain quinoline-1,3-oxazole hybrids have demonstrated the ability to bind to the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and inducing apoptosis in cancer cells.[1]
Comparative In Vitro Anticancer Activity
The following table summarizes the growth inhibitory effects of representative oxazole derivatives against various cancer cell lines. The data highlights how structural modifications influence cytotoxic potency.
| Compound Class | Representative Derivative Structure | Target Cancer Cell Line | Efficacy (GI₅₀, µM) | Reference |
| Quinoline-1,3-Oxazole Hybrid | Structure not fully specified, described as potent | Breast (MDA-MB-231), Kidney (HEK293), Neuroblastoma (IMR 32) | Not specified, but described as active | [6] |
| 2,5-Disubstituted 1,3,4-Oxadiazole Analogue | 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one (NSC-776965) | NCI-60 Cell Line Panel | 1.41–15.8 | [7] |
| 2,5-Disubstituted 1,3,4-Oxadiazole Analogue | 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[1][6][7]oxadiazol-2-yl]-2-p-tolyloxy-quinoline (NSC-776971) | NCI-60 Cell Line Panel | 0.40–14.9 | [7] |
Visualizing the Mechanism: DNA Topoisomerase Inhibition
The diagram below illustrates the simplified mechanism by which certain oxazole derivatives induce cancer cell death through the inhibition of DNA topoisomerase.
Caption: Inhibition of DNA topoisomerase by an oxazole derivative, leading to DNA damage and apoptosis.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MDA-MB-231) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This pre-incubation period ensures cells recover from trypsinization and are in a logarithmic growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-methyl-1,3-oxazole-2-carbaldehyde derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only).
-
Incubate for 48-72 hours. Causality: The incubation time is chosen to be sufficient for the compound to exert its cytotoxic or anti-proliferative effects.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Causality: This allows sufficient time for mitochondrial reductases in viable cells to convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (or IC₅₀) value using non-linear regression analysis.
-
II. Antimicrobial Activity: A New Front Against Resistant Pathogens
The rise of multidrug-resistant microorganisms necessitates the development of novel antimicrobial agents.[8][9] Heterocyclic compounds, including oxazole derivatives, have shown promise in this area.[3][10][11] The core scaffold can be modified to create compounds with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][3]
The mechanism of action for antimicrobial oxazoles can be diverse, but some derivatives have been found to inhibit essential bacterial enzymes, such as DNA gyrase, thereby preventing bacterial replication.[3]
Comparative In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various oxazole derivatives against common pathogenic microbes. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | Efficacy (MIC, µg/mL) | Reference |
| Quinoline-Oxazole Hybrid | Mycobacterium tuberculosis | 3.12 (for most potent compounds) | [1] |
| Thienyl-Triazole/Oxadiazole Hybrid | Staphylococcus aureus (Gram-positive) | Highly active for several derivatives | [8] |
| Thienyl-Triazole/Oxadiazole Hybrid | Escherichia coli (Gram-negative) | Moderately active for some derivatives | [8] |
| Carbazole-Oxadiazole Hybrid | Candida albicans (Fungus) | 0.625 (for compound 53c) | [9] |
| Indole-Rhodanine Hybrid | Enterobacter cloacae (Gram-negative) | 0.004–0.03 | [12] |
Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.
Caption: Standard workflow for the broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a nutrient broth. After incubation, the presence or absence of visible growth (turbidity) indicates whether the compound was effective at that concentration.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Dissolve the test oxazole derivative in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Self-Validation: This creates a concentration gradient. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
Pick several colonies of the test microorganism (e.g., S. aureus) from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, examine the plate visually for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Outlook
The derivatives of 5-Methyl-1,3-oxazole-2-carbaldehyde represent a rich and versatile source of biologically active compounds. The high reactivity of the aldehyde group provides a robust platform for generating diverse chemical libraries with significant therapeutic potential. In vitro studies have consistently demonstrated that by strategically modifying this core scaffold, it is possible to develop potent anticancer and antimicrobial agents.
The comparative data presented in this guide underscores the importance of structure-activity relationship studies. Minor chemical modifications can lead to substantial changes in biological efficacy and target specificity. Future research should focus on synthesizing novel analogues with improved potency and reduced toxicity. Furthermore, exploring their efficacy in more complex in vitro models, such as 3D cell cultures and co-culture systems, will provide deeper insights into their therapeutic potential before advancing to preclinical in vivo studies.
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Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue Source: National Institutes of Health (NIH) URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Methyl-1,3-oxazole-2-carbaldehyde: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the responsible management of laboratory chemicals is a paramount concern. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Methyl-1,3-oxazole-2-carbaldehyde, ensuring the safety of personnel and the protection of our environment. This document moves beyond a simple checklist, offering insights into the chemical's inherent properties and the rationale behind each procedural recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile of 5-Methyl-1,3-oxazole-2-carbaldehyde
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is essential. 5-Methyl-1,3-oxazole-2-carbaldehyde is a heterocyclic aldehyde with the molecular formula C₅H₅NO₂. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that it is a substance requiring careful handling.
According to available safety data, 5-Methyl-1,3-oxazole-2-carbaldehyde is classified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1]
-
Eye Irritant (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
Table 1: Key Properties and Hazard Information for 5-Methyl-1,3-oxazole-2-carbaldehyde
| Property | Value/Classification | Source |
| Molecular Formula | C₅H₅NO₂ | PubChem |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[1] |
| Assumed Flammability | Potentially Flammable Liquid | Based on related compounds[2] |
Core Directive: A Decision-Making Framework for Disposal
The proper disposal of 5-Methyl-1,3-oxazole-2-carbaldehyde is not a one-size-fits-all procedure. It requires a systematic evaluation of the waste stream and adherence to institutional and regulatory guidelines. The following decision-making workflow, presented as a Graphviz diagram, illustrates the key steps in this process.
Sources
Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methyl-1,3-oxazole-2-carbaldehyde
This guide provides essential, field-proven safety protocols for handling 5-Methyl-1,3-oxazole-2-carbaldehyde. As a reactive aldehyde and a member of the oxazole family of heterocyclic compounds, this reagent demands a rigorous and informed approach to personal protection.[1] The following procedures are designed to empower researchers, scientists, and drug development professionals to work confidently and safely, moving beyond mere compliance to a state of proactive, self-validating safety.
Hazard Assessment: The Foundation of Your Protection Strategy
Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a direct response to the specific chemical and physical hazards of the substance . Understanding the "why" behind each piece of equipment is the first step toward building a culture of safety. 5-Methyl-1,3-oxazole-2-carbaldehyde presents a multi-faceted risk profile that must be respected.
The primary hazards are summarized below:
| Hazard Category | GHS Classification & Description | Rationale for Protection |
| Flammability | H226: Flammable liquid and vapour .[2] | The compound has a low flash point and its vapors can form explosive mixtures with air, necessitating strict control of ignition sources and prevention of static discharge.[3] |
| Corrosivity / Irritation | Causes burns of eyes, skin and mucous membranes .[3] H315: Causes skin irritation .[4] H319: Causes serious eye irritation .[2][4] | Direct contact can lead to immediate and severe chemical burns. A complete barrier between the chemical and the body is non-negotiable. |
| Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled .[2] H335: May cause respiratory irritation .[2][4] | The compound is toxic via multiple exposure routes. Inhalation of vapors must be prevented, and skin absorption must be avoided. |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a standard PPE ensemble for handling 5-Methyl-1,3-oxazole-2-carbaldehyde includes three critical layers of protection. Never handle this compound outside of a certified chemical fume hood.[3]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary layer of protection for the face and neck, especially during transfers or when working with larger quantities.[5][6][7] |
| Skin and Body Protection | Gloves: Double-gloving with nitrile gloves. Body: A flame-resistant lab coat and a chemical-resistant apron. | Gloves: Nitrile offers good resistance to aldehydes; double-gloving provides redundancy in case of a tear or rapid permeation.[6] Latex gloves are not recommended as they offer poor protection against many chemicals, including aldehydes.[7][8] Body: The lab coat provides general protection, while the apron adds a crucial layer of chemical resistance over the torso and legs during pouring and transfers.[7] |
| Respiratory Protection | Certified Chemical Fume Hood. | All handling must occur within a properly functioning chemical fume hood to control flammable and toxic vapors.[3] For emergencies such as a large spill, a respirator with an organic vapor cartridge may be necessary, but this should be part of a formal respiratory protection program.[9] |
Procedural Integrity: A Step-by-Step Workflow for Safe Handling
A self-validating safety protocol integrates PPE with a rigorous, repeatable workflow. The following process minimizes the risk of exposure at every stage of handling.
Caption: Workflow for handling 5-Methyl-1,3-oxazole-2-carbaldehyde.
Experimental Protocol: Detailed Steps
A. Preparation and Donning PPE
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow is within acceptable parameters.
-
Eliminate Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the immediate vicinity.[3][10]
-
Assemble Materials: Place all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the chemical.
-
Don PPE: Put on your PPE in the following order: lab coat, chemical apron, inner nitrile gloves, outer nitrile gloves, safety goggles, and finally, the face shield. This sequence ensures that potentially contaminated gloves are the last item to touch clean surfaces.
B. Active Handling in Fume Hood
-
Grounding: If transferring significant quantities, ensure the container and receiving equipment are grounded and bonded to prevent static electricity discharge.[3]
-
Controlled Transfer: Open the container and perform all manipulations well inside the fume hood (at least 6 inches from the sash). Pour slowly to minimize splashing and vapor generation.
-
Immediate Sealing: Keep the primary container tightly sealed when not actively in use to minimize the release of flammable and toxic vapors.[3][11]
C. Post-Handling and Doffing PPE
-
Decontamination: After the procedure is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Waste Management: Segregate all waste containing 5-Methyl-1,3-oxazole-2-carbaldehyde into a clearly labeled, sealed hazardous waste container.[6][8]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common best practice is:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove apron and lab coat.
-
Remove inner gloves.
-
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[3]
Contingency Planning: Spill and Exposure Response
Preparedness is paramount. In the event of an emergency, immediate and correct action can significantly mitigate harm.
A. Spill Response
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Use a spill kit absorbent (e.g., vermiculite or sand) to contain and absorb the liquid. Do not use combustible materials.
-
Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Wipe the area with soap and water.[8]
-
-
Major Spill (outside fume hood or large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line.
-
Do not attempt to clean up the spill yourself.
-
B. Personal Exposure Protocol
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal and Decontamination
All materials contaminated with 5-Methyl-1,3-oxazole-2-carbaldehyde must be treated as hazardous waste.
-
Waste Segregation: Keep all waste streams (solid and liquid) containing this chemical separate from other laboratory waste.[6]
-
Containerization: Use robust, sealed, and clearly labeled containers for waste. Ensure liquid waste containers are stored in secondary containment.[6][8]
-
Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Do not pour this chemical down the drain.[8]
By integrating this expert-level understanding of the hazards with a disciplined, procedural approach, you can ensure a safe and effective research environment when working with 5-Methyl-1,3-oxazole-2-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
